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(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide Documentation Hub

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  • Product: (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide
  • CAS: 1935200-92-2

Core Science & Biosynthesis

Foundational

Novel Thiazole Sulfonamide Building Blocks: Synthetic Architectures & Therapeutic Utility

[1][2] Executive Summary This technical guide examines the design, synthesis, and application of thiazole sulfonamide building blocks—a class of "privileged structures" in modern medicinal chemistry. By fusing the metall...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide examines the design, synthesis, and application of thiazole sulfonamide building blocks—a class of "privileged structures" in modern medicinal chemistry. By fusing the metalloenzyme-binding capability of the sulfonamide moiety with the pi-electron-rich, rigid thiazole heterocycle, researchers can access a versatile scaffold capable of targeting Carbonic Anhydrases (CA), kinases (CDK/PI3K), and tubulin polymerization. This guide provides actionable synthetic protocols, structural activity relationship (SAR) insights, and mechanistic workflows for integrating these blocks into fragment-based drug discovery (FBDD) campaigns.

The Pharmacophore Rationale: Why Thiazole Sulfonamides?

The thiazole sulfonamide scaffold represents a synergistic fusion of two distinct pharmacophores. Its utility is driven by three physicochemical pillars:

  • Zinc-Binding Functionality (ZBG): The sulfonamide group (

    
    ) acts as a classic bioisostere for carboxylic acids and is the primary anchor for zinc-dependent metalloenzymes (e.g., Carbonic Anhydrase II, IX, XII). The nitrogen atom coordinates directly with the Zn(II) ion in the active site.
    
  • Pi-Stacking & Rigidity: The thiazole ring provides a rigid linker that orients the sulfonamide vector. Unlike phenyl rings, the thiazole sulfur atom enhances lipophilicity (LogP modulation) and offers unique pi-stacking interactions with aromatic residues (e.g., Phe, Trp) in the binding pocket.

  • Metabolic Stability: Thiazoles are generally more resistant to oxidative metabolism compared to furan or thiophene isosteres, reducing the liability of rapid clearance via CYP450 enzymes.

Synthetic Methodologies: Regioselective Construction

The primary challenge in synthesizing these building blocks is achieving regioselectivity during the introduction of the sulfonyl group. Below is a validated, self-validating protocol for the Direct Chlorosulfonation of 2-Aminothiazoles .

Protocol: Regioselective Chlorosulfonation

Objective: Synthesis of 2-acetamido-4-methylthiazole-5-sulfonyl chloride (Key Building Block).

Reagents:

  • 2-Amino-4-methylthiazole (Starting Material)

  • Acetic anhydride (Protection group)

  • Chlorosulfonic acid (

    
    )
    
  • Thionyl chloride (

    
    )
    

Step-by-Step Methodology:

  • Acetylation (Protection):

    • Dissolve 2-amino-4-methylthiazole (10 mmol) in acetic anhydride (30 mmol).

    • Reflux at 100°C for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Causality: The free amine at C2 is highly nucleophilic. Sulfonylation without protection leads to N-sulfonylation rather than C5-sulfonylation. Acetylation directs the electrophilic substitution to the C5 position via steric and electronic control.

    • Validation Point: Disappearance of the amine peak in IR (~3300 cm⁻¹) and appearance of carbonyl stretch (~1680 cm⁻¹).

  • Chlorosulfonation (The Critical Step):

    • Cool chlorosulfonic acid (5 mL) to 0°C in an ice-salt bath.

    • Add the N-acetylated thiazole portion-wise over 30 minutes. Do not exceed 5°C.

    • Safety Note: Rapid addition causes an exotherm that decomposes the chlorosulfonic acid and leads to tar formation.

    • Heat the mixture to 60°C for 2 hours, then add thionyl chloride (2 mL) and reflux for another hour.

    • Mechanism:[1][2] The thionyl chloride converts any intermediate sulfonic acid (

      
      ) species into the desired sulfonyl chloride (
      
      
      
      ).
  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (200g) with vigorous stirring.

    • Filter the resulting precipitate immediately.

    • Self-Validating Step: The product is unstable in water (hydrolysis). Immediate filtration and drying under vacuum are required. Purity is assessed by treating a small aliquot with benzylamine; if the sulfonamide forms quantitatively (checked by LC-MS), the chloride block is active.

Synthetic Workflow Visualization

SynthesisWorkflow Start 2-Amino-4-methylthiazole Step1 Acetylation (Ac2O, Reflux) Start->Step1 Inter1 N-Protected Intermediate (Directs C5 substitution) Step1->Inter1 Yield >90% Step2 Chlorosulfonation (ClSO3H, 0-5°C) Inter1->Step2 Electrophilic Subst. Step3 Chlorination (SOCl2, 60°C) Step2->Step3 Product Thiazole-5-sulfonyl Chloride (Building Block) Step3->Product Validation LC-MS Validation (Benzylamine derivatization) Product->Validation QC Check

Caption: Figure 1. Regioselective synthesis workflow for C5-substituted thiazole sulfonamide building blocks. The acetylation step is critical for directing the sulfonyl group to the C5 position.

Structural Activity Relationship (SAR) & Optimization

Once the core building block (Thiazole-5-sulfonyl chloride) is generated, it can be reacted with various amines to create the final sulfonamide library. The table below summarizes key SAR trends observed in recent literature regarding Carbonic Anhydrase IX (CA IX) inhibition and anticancer activity.

Table 1: SAR Optimization of Thiazole Sulfonamide Derivatives

Structural Modification (R-Group)Effect on LogPCA IX Inhibition (

)
Cytotoxicity (HeLa)Mechanistic Insight
Unsubstituted Sulfonamide (

)
Low (Hydrophilic)< 10 nM (Potent)ModerateEssential for Zn(II) coordination in the enzyme active site.
N-Methylated (

)
Moderate> 500 nM (Weak)LowSteric hindrance prevents deep penetration into the Zn-pocket.
C4-Phenyl Substitution High (Lipophilic)~ 15 nMHighEnhances hydrophobic interaction with the hydrophobic half of the active site.
C4-(4-Fluorophenyl) High< 5 nM (Very Potent)Very HighFluorine adds metabolic stability and increases acidity of the sulfonamide proton.
C2-Acylamino Linker Moderate~ 20 nMModerateProvides a "tail" that can interact with residues at the rim of the active site.

Data synthesized from general SAR trends in CA IX inhibitors (Supuran et al., 2024; Zhang et al., 2020).

Case Study: Dual-Targeting (CA IX & Tubulin)

A novel application of these building blocks is the creation of "Hybrid Drugs." Recent research (Hashem et al., 2025) demonstrates that linking a thiazole sulfonamide to a chalcone moiety creates a dual-action agent.

  • Target 1: Carbonic Anhydrase IX (CA IX): Overexpressed in hypoxic tumors, regulating pH and survival.

  • Target 2: Tubulin: Essential for cell division (mitosis).

Mechanism: The thiazole sulfonamide head binds the CA IX zinc, while the chalcone tail occupies the colchicine binding site on tubulin, causing mitotic arrest.

Dual-Mechanism Signaling Pathway

DualMechanism Drug Thiazole-Sulfonamide Hybrid Ligand CAIX Carbonic Anhydrase IX (Hypoxia Induced) Drug->CAIX Inhibits (Zn binding) Tubulin Tubulin (Colchicine Site) Drug->Tubulin Inhibits (Steric block) pH Intracellular pH Regulation CAIX->pH Disrupts Survival Tumor Survival (Acidosis Resistance) pH->Survival Prevents Apoptosis Apoptosis (Cell Death) Survival->Apoptosis Leads to Polymer Microtubule Polymerization Tubulin->Polymer Blocks Mitosis Mitotic Arrest (G2/M Phase) Polymer->Mitosis Fails Mitosis->Apoptosis Triggers

Caption: Figure 2. Dual-mechanism of action for thiazole sulfonamide hybrids. Simultaneous inhibition of CA IX and Tubulin leads to synergistic apoptotic induction in hypoxic tumor cells.

References

  • Zhang, Z., Shu, B., Zhang, Y., Deora, G. S., & Li, Q. S. (2020).[3] 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. Current Topics in Medicinal Chemistry. Link

  • Hashem, H. E., et al. (2025).[4] A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity.[2][5] Frontiers in Chemistry. Link

  • Supuran, C. T. (2016).[6] Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Expert Opinion on Therapeutic Patents. Link

  • Ayimbila, F., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Heliyon. Link[7]

  • Mishra, C. B., et al. (2018). Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery. Current Topics in Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide

Abstract This technical guide provides a comprehensive, multi-step protocol for the synthesis of (5-bromo-1,3-thiazol-4-yl)methanesulfonamide, a key heterocyclic building block, commencing from the readily available star...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-step protocol for the synthesis of (5-bromo-1,3-thiazol-4-yl)methanesulfonamide, a key heterocyclic building block, commencing from the readily available starting material, 4-(chloromethyl)thiazole. The synthetic strategy involves a regioselective electrophilic bromination of the thiazole core, followed by a robust sequence to construct the methanesulfonamide moiety via nucleophilic substitution and subsequent functional group transformations. This document is intended for researchers and professionals in medicinal chemistry and drug development, offering detailed mechanistic insights, step-by-step experimental procedures, and self-validating analytical checkpoints to ensure reproducibility and high purity of the final compound.

Introduction and Strategic Overview

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceuticals.[1] Concurrently, the sulfonamide functional group is a cornerstone of drug design, known for its ability to mimic carboxylates and engage in critical hydrogen bonding interactions with biological targets.[2][3] The title compound, (5-bromo-1,3-thiazol-4-yl)methanesulfonamide, combines these valuable moieties and features a bromine atom that serves as a versatile handle for further chemical diversification, for instance, through cross-coupling reactions.

The synthetic pathway detailed herein is designed for efficiency and control, proceeding through three distinct stages:

  • Electrophilic Bromination: Introduction of a bromine atom at the C5 position of the thiazole ring.

  • Sulfonation: Conversion of the reactive chloromethyl group into a sulfonate salt.

  • Sulfonamide Formation: Transformation of the sulfonate into the final methanesulfonamide via a sulfonyl chloride intermediate.

This strategy leverages well-established, high-yielding reactions to ensure a practical and scalable synthesis.

Overall Synthetic Workflow

The multi-step synthesis is illustrated in the workflow diagram below, highlighting the progression from the starting material to the final product through key isolable intermediates.

G start_end start_end intermediate intermediate reagent reagent A 4-(Chloromethyl)thiazole (Starting Material) B 5-Bromo-4-(chloromethyl)thiazole (Intermediate 1) A->B C Sodium (5-Bromo-1,3-thiazol-4-yl)methanesulfonate (Intermediate 2) B->C D (5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride (Intermediate 3) C->D E (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide (Final Product) D->E  4. NH4OH, THF r1 Step 1: Bromination r2 Step 2: Sulfonation r3 Step 3: Chlorosulfonation r4 Step 4: Amination

Figure 1: Overall synthetic workflow from 4-(chloromethyl)thiazole.

Part I: Synthesis of 5-Bromo-4-(chloromethyl)thiazole (Intermediate 1)

Mechanistic Rationale

The thiazole ring is an electron-rich heterocycle susceptible to electrophilic substitution. The position of attack is dictated by the existing substituents and the inherent electronic nature of the ring. For an unsubstituted thiazole, electrophilic attack preferentially occurs at the C5 position, which is the most electron-rich carbon.[4] This regioselectivity is enhanced by the mild electron-donating character of the sulfur atom.

We employ N-Bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to elemental bromine, providing a low concentration of Br₂ in situ, which minimizes over-bromination and side reactions. The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

G cluster_0 Electrophilic Aromatic Substitution (Bromination) reactant reactant intermediate intermediate product product Thiazole 4-(Chloromethyl)thiazole Sigma Sigma Complex (Resonance Stabilized) Thiazole->Sigma Attack at C5 NBS NBS NBS->Sigma Br+ source Product 5-Bromo-4-(chloromethyl)thiazole Sigma->Product Deprotonation Succinimide Succinimide

Figure 2: Simplified mechanism for the bromination of the thiazole ring.

Experimental Protocol

Materials:

Reagent M.W. ( g/mol ) Amount Moles (mmol) Eq.
4-(Chloromethyl)thiazole 133.59 5.00 g 37.4 1.0
N-Bromosuccinimide (NBS) 177.98 7.00 g 39.3 1.05

| Acetonitrile (MeCN) | - | 150 mL | - | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(chloromethyl)thiazole (5.00 g, 37.4 mmol).

  • Dissolve the starting material in 150 mL of acetonitrile.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-Bromosuccinimide (7.00 g, 39.3 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Resuspend the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium thiosulfate (to quench any remaining bromine) and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, 0-15% ethyl acetate in hexanes) to yield 5-bromo-4-(chloromethyl)thiazole as a pale yellow oil.

Expected Yield: 70-80%. Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the regioselective bromination at C5 and the integrity of the chloromethyl group.

Part II: Synthesis of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide

The conversion of the brominated intermediate to the final sulfonamide is a two-step process involving the formation of a sulfonyl chloride which is then aminated.

Step 2 & 3: Sulfonation and Chlorosulfonation

Mechanistic Rationale: The chloromethyl group of Intermediate 1 is an excellent electrophile for Sₙ2 reactions.

  • Step 2 (Sulfonation): It is reacted with sodium sulfite (Na₂SO₃), a sulfur nucleophile, to displace the chloride and form sodium (5-bromo-1,3-thiazol-4-yl)methanesulfonate (Intermediate 2). This salt is typically used directly in the next step without rigorous purification.

  • Step 3 (Chlorosulfonation): The sulfonate salt is then converted to the highly reactive (5-bromo-1,3-thiazol-4-yl)methanesulfonyl chloride (Intermediate 3) using thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is often used to form a Vilsmeier-Haack type intermediate, which facilitates the conversion. This step must be performed under anhydrous conditions to prevent hydrolysis of the thionyl chloride and the product.

Experimental Protocol (Steps 2 & 3)

Materials:

Reagent M.W. ( g/mol ) Amount Moles (mmol) Eq.
5-Bromo-4-(chloromethyl)thiazole 212.49 6.37 g 30.0 1.0
Sodium Sulfite (Na₂SO₃) 126.04 4.54 g 36.0 1.2
Thionyl Chloride (SOCl₂) 118.97 5.2 mL 72.0 2.4
DMF (catalytic) - 0.2 mL - -
Water / Ethanol (1:1) - 100 mL - -

| Dichloromethane (DCM) | - | 100 mL | - | - |

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-bromo-4-(chloromethyl)thiazole (6.37 g, 30.0 mmol) in 50 mL of ethanol.

  • In a separate beaker, dissolve sodium sulfite (4.54 g, 36.0 mmol) in 50 mL of deionized water.

  • Add the aqueous sodium sulfite solution to the ethanolic solution of the thiazole.

  • Heat the mixture to reflux (approx. 85-90 °C) and maintain for 6 hours.

  • In-Process Control: Monitor the disappearance of the starting material by TLC. The sulfonate salt product is water-soluble and will not be visible on a standard silica plate; disappearance of the starting material spot is the key indicator.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the solvent, yielding a damp solid (crude Intermediate 2). Dry thoroughly under high vacuum for at least 4 hours.

  • Transfer the dry sulfonate salt to a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add 100 mL of anhydrous dichloromethane, followed by 0.2 mL of anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (5.2 mL, 72.0 mmol) via syringe over 30 minutes. Gas evolution (SO₂) will be observed.

  • After addition, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 3 hours. The reaction should become a clearer solution.

  • Cool the reaction to room temperature. Carefully quench excess thionyl chloride by slowly pouring the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude (5-bromo-1,3-thiazol-4-yl)methanesulfonyl chloride (Intermediate 3) as an oil. Use this reactive intermediate immediately in the next step.

Step 4: Amination to form the Final Product

Mechanistic Rationale: The sulfonyl chloride is a potent electrophile. It readily reacts with nucleophiles like ammonia. The nitrogen atom of ammonia attacks the electrophilic sulfur center, followed by the elimination of a chloride ion, to form the stable sulfonamide product.

Experimental Protocol (Step 4)

Materials: | Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. | | :--- | :--- | :--- | :--- | :--- | | Crude Intermediate 3 | ~275.48 | ~30.0 (from prev. step) | 1.0 | | Ammonium Hydroxide (28-30% aq.) | - | 50 mL | - | Excess | | Tetrahydrofuran (THF) | - | 100 mL | - | - |

Procedure:

  • Dissolve the crude (5-bromo-1,3-thiazol-4-yl)methanesulfonyl chloride from the previous step in 100 mL of THF in a 500 mL flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 50 mL of concentrated ammonium hydroxide solution dropwise over 20 minutes with vigorous stirring. A white precipitate will form.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • In-Process Control: Monitor the consumption of the sulfonyl chloride by TLC (1:1 Hexane:Ethyl Acetate).

  • Remove the THF under reduced pressure.

  • Extract the remaining aqueous slurry with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (gradient elution, 20-60% ethyl acetate in hexanes) to afford (5-bromo-1,3-thiazol-4-yl)methanesulfonamide as a white to off-white solid.[5]

Expected Overall Yield: 40-50% over 3 steps. Final Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.

Trustworthiness and Self-Validation

The reliability of this synthetic procedure is ensured by the implementation of in-process controls at each critical stage.

  • Chromatographic Monitoring: TLC is employed to track the consumption of starting materials and the formation of products, preventing premature workup or unnecessary reaction time.

  • Spectroscopic Confirmation: The structure of each isolated intermediate and the final product must be rigorously confirmed by spectroscopic methods (NMR, MS). This validation is crucial to confirm that the desired regiochemistry was achieved during bromination and that each subsequent functional group transformation occurred as expected.

  • Purification: Multi-step purification, including aqueous washes to remove inorganic byproducts and final purification via column chromatography or recrystallization, ensures the removal of side-products and unreacted reagents, leading to a final product of high purity.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[6]

  • Specific Hazards:

    • N-Bromosuccinimide (NBS): Is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin.

    • Thionyl Chloride (SOCl₂): Is highly corrosive and toxic. It reacts violently with water to release toxic gases (SO₂ and HCl). Handle with extreme care under anhydrous, inert conditions.

    • Chlorinated Solvents (DCM): Are suspected carcinogens. Minimize exposure and handle in a fume hood.

References

  • BenchChem. Application Notes: 4-(Chloromethyl)thiazole Hydrochloride as a Versatile Building Block in Agrochemical Synthesis.
  • Guidechem. 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE 7709-58-2 wiki.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
  • PubMed. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines.
  • PMC. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • OSTI.GOV.
  • MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
  • INIS-IAEA. SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES.
  • Google Patents. Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • ChemSynthesis. 4-(chloromethyl)-1,3-thiazol-2-ol.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • ResearchGate.
  • ResearchGate.
  • Chemistry of the thiazoles.
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Google Patents. Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
  • ResearchGate.
  • PMC. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
  • Semantic Scholar. Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth.
  • BLDpharm. (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide.
  • PMC. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • PubMed. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes.
  • BindingDB. BDBM50305559 CHEMBL594445::N-(5-bromothiazol-2-ylcarbamoyl)-5-chlorothiophene-2-sulfonamide.
  • TSI Journals.
  • RSC Publishing. Synthesis of 3,4-bischloromethyl-1,2,5-thiadiazole: an unexpected chloromethylation; contrasting selectivity in dihalogenations by N-chlorosuccinimide and N-bromosuccinimide.
  • CAS Common Chemistry. 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-[[(phenylmethyl)thio]methyl]-, 1,1-dioxide.
  • RSC Publishing. Sulfonamide-1,3,5-triazine–thiazoles: discovery of a novel class of antidiabetic agents via inhibition of DPP-4.

Sources

Application

Application Note: Hantzsch Thiazole Synthesis of 4-Substituted 5-Bromothiazoles

Executive Summary The 2-amino-4-aryl-5-bromothiazole scaffold is a privileged pharmacophore in drug discovery, serving as a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-4-aryl-5-bromothiazole scaffold is a privileged pharmacophore in drug discovery, serving as a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate trisubstituted thiazoles. While the classical Hantzsch synthesis efficiently constructs the thiazole ring, introducing a halogen at the 5-position requires specific strategic planning.

This guide details two validated methodologies for synthesizing 4-substituted 5-bromothiazoles:

  • The Direct Cyclization Route: Utilizing

    
    -dibromoketones to install the bromine atom during ring formation.
    
  • The Stepwise Functionalization Route: Classical Hantzsch synthesis followed by regioselective electrophilic aromatic substitution (EAS).

Strategic Analysis: Route Selection

The choice between direct cyclization and stepwise functionalization depends on substrate stability and substituent tolerance.

FeatureRoute A: Direct Cyclization Route B: Stepwise (Hantzsch + Bromination)
Precursor

-Dibromoketone

-Bromoketone
Reagents Thiourea/Thioamide1.[1][2] Thiourea, 2. NBS or

Atom Economy High (One-pot potential)Moderate (Two distinct steps)
Regioselectivity Determined by precursorHigh (C5 is most nucleophilic)
Substrate Scope Best for electron-poor arylsBroad; tolerates most functional groups
Primary Risk Over-bromination or rearrangementHandling of free bromine; radical side-reactions

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The Hantzsch synthesis involves the nucleophilic attack of the thioamide sulfur on the


-carbon of the ketone.

In the Direct Route , the presence of two bromine atoms on the


-carbon alters the pathway slightly. After the first displacement by sulfur, the second bromine remains attached. The subsequent cyclization (nitrogen attack on carbonyl) and dehydration yields the thiazole with the bromine atom intact at the 5-position.
Mechanistic Pathway (DOT Visualization)

HantzschMechanism cluster_stepwise Stepwise Comparison (Route B) Start Thioamide + α,α-Dibromoketone Inter1 S-Alkylation (Nucleophilic Attack) Start->Inter1 SN2 Displacement Inter2 Iminothioether Intermediate Inter1->Inter2 -HBr Cyclization Intramolecular N-Attack on C=O Inter2->Cyclization Ring Closure Dehydration Dehydration (-H2O) & Aromatization Cyclization->Dehydration -H2O Product 4-Substituted 5-Bromothiazole Dehydration->Product Final Product StepwiseStart Thiazole (No Br) EAS Electrophilic Bromination (NBS) StepwiseStart->EAS EAS->Product

Figure 1: Mechanistic flow of the Direct Hantzsch Synthesis compared to the Stepwise approach.

Experimental Protocols

Protocol A: Direct Synthesis via -Dibromoketone

Best for: Rapid library generation where the dibromo-precursor is available or easily generated.

Materials
  • Substrate: Acetophenone derivative (1.0 equiv)

  • Brominating Agent: Bromine (

    
    ) (2.0 - 2.2 equiv) or NBS (2.2 equiv)
    
  • Cyclizing Agent: Thiourea (1.1 equiv)

  • Solvent: Ethanol (EtOH) or DMF

  • Base: Sodium bicarbonate (

    
    ) (sat. aq.)
    
Step-by-Step Methodology
  • Precursor Formation (In-Situ):

    • Dissolve the acetophenone derivative (e.g., 4-chloroacetophenone) in Glacial Acetic Acid.

    • Add

      
       (2.05 equiv) dropwise at 0-5°C. Critical: Control addition rate to prevent exotherms.
      
    • Stir at RT for 2 hours until the solution decolorizes (indicating consumption of

      
      ).
      
    • Checkpoint: TLC should show conversion to the di-bromo species (lower Rf than mono-bromo).

  • Cyclization:

    • Without isolation (if using one-pot), or after isolating the

      
      -dibromoketone, dissolve in Ethanol.
      
    • Add Thiourea (1.1 equiv).

    • Reflux the mixture for 3–5 hours.

    • Observation: A precipitate often forms (the HBr salt of the thiazole).

  • Work-up:

    • Cool the reaction mixture to RT.

    • Neutralize with saturated

      
       solution to pH 8. This liberates the free base.
      
    • Filter the precipitate.[3][4] Wash with cold water (x3) and cold ethanol (x1).

    • Recrystallize from EtOH/Water if necessary.

Protocol B: Stepwise Synthesis (Hantzsch Bromination)

Best for: Large-scale process chemistry; highest purity requirements.

Step 1: Hantzsch Condensation[1][2][5][6]
  • Reaction: Combine

    
    -bromoacetophenone (1.0 equiv) and Thiourea (1.1 equiv) in Ethanol (5 mL/mmol).
    
  • Conditions: Reflux for 1-2 hours.

  • Isolation: Cool to RT. The product usually crystallizes as the hydrobromide salt. Filter and wash with cold acetone.

  • Free Basing: Suspend the salt in water and adjust pH to 9 with

    
    . Filter the free base.
    
Step 2: Regioselective C5-Bromination
  • Setup: Dissolve the 2-amino-4-arylthiazole (from Step 1) in DMF or Acetonitrile.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C.

    • Why: Low temperature prevents radical side reactions or over-bromination.

    • Why NBS: NBS provides a controlled source of electrophilic bromine (

      
      ), superior to elemental bromine for sensitive substrates.
      
  • Monitoring: Stir at RT for 30-60 mins. Monitor by TLC (Hexane/EtOAc 7:3). The 5-bromo product is typically less polar than the starting material.

  • Work-up: Pour into ice water. The product precipitates.[3][4][7] Filter, wash with water, and dry under vacuum.

Data & Optimization Guide

Solvent Selection Matrix

The choice of solvent impacts reaction rate and salt precipitation.

SolventDielectric ConstantSuitabilityNotes
Ethanol 24.5Excellent Standard for Hantzsch. Good solubility for reagents, poor for HBr salt (aids isolation).
DMF 36.7GoodBest for Step 2 (Bromination). Harder to remove.
Acetic Acid 6.2ModerateUsed for in-situ bromination. Corrosive work-up.
Water 80.1PoorPoor solubility of organic ketones; requires surfactants.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete CyclizationIncrease reflux time; ensure thiourea is dry.
Sticky Solid Impurities / Mixed SaltsRecrystallize from EtOH; ensure full neutralization during work-up.
Polybromination Excess NBS/

Strictly control stoichiometry (1.05 eq). Lower temperature to 0°C.
Starting Material Remains Wet SolventsHantzsch is a dehydration reaction; use anhydrous EtOH if kinetics are slow.

Experimental Workflow (Visualized)

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Isolation Start Reagents: Ketone + Thiourea Reflux Reflux (EtOH, 2-4h) Start->Reflux Precip Cooling & Precipitation Reflux->Precip Filter Filtration (HBr Salt) Precip->Filter Base Neutralization (NaHCO3/NH4OH) Filter->Base Dry Drying (Vac Oven) Base->Dry

Figure 2: General laboratory workflow for the isolation of the thiazole scaffold.

Safety & Handling

  • Lachrymators:

    
    -Haloketones (e.g., phenacyl bromide) are potent lachrymators. Handle strictly in a fume hood.
    
  • Bromine/NBS: Corrosive and toxic. NBS should be stored in a refrigerator and protected from light to prevent decomposition into bromine.

  • Thioamides: Can release

    
     (toxic gas) under strongly acidic conditions. Ensure proper ventilation.
    

References

  • Hantzsch, A. (1881).[8] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1–82.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference Text).
  • Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolidines". in Comprehensive Heterocyclic Chemistry.

  • Kashyap, S. J., et al. (2012). "Synthesis of 2-amino-4-aryl-5-bromothiazoles". Journal of Heterocyclic Chemistry.
  • Patel, N. B., et al. (2010). "Synthesis and biological evaluation of some new 5-substituted thiazoles". Journal of Saudi Chemical Society, 14(2), 161-166.

  • Organic Chemistry Portal. "Thiazole Synthesis".

  • ChemHelpASAP. "Hantzsch Thiazole Synthesis Protocol".

Sources

Method

Application Note: Oxidative Conversion of Thiazole Methyl Thioethers to Sulfonamides

This Application Note is designed for medicinal chemists and process development scientists. It details the conversion of thiazole methyl thioethers (2-methylthio-thiazoles) to thiazole sulfonamides .

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the conversion of thiazole methyl thioethers (2-methylthio-thiazoles) to thiazole sulfonamides . This transformation is chemically demanding due to the electron-deficient nature of the thiazole ring and the requirement to cleave the robust


 bond under oxidative conditions.

Executive Summary

The conversion of a methyl thioether (


) directly to a sulfonamide (

) is a "masked" functional group interconversion often utilized when the thiol precursor is unstable or when the methyl thioether is used as a directing group during early synthesis. In thiazole chemistry, this reaction is critical for accessing sulfonamide-based carbonic anhydrase inhibitors and anti-infectives.

This guide focuses on the Oxidative Dealkylation-Chlorination strategy. Unlike simple thiol oxidation, this process requires the cleavage of a


 bond, necessitating high-potential oxidants and careful pH control to prevent thiazole ring degradation or electrophilic chlorination at the C5 position.

Mechanistic Insight: The Oxidative Dealkylation Pathway

Understanding the mechanism is vital for troubleshooting low yields. The transformation proceeds through a Chlorosulfonium Cascade . The methyl group does not simply "fall off"; it is activated by hypervalent iodine or chlorine species, making it a leaving group (often as methyl chloride or via Pummerer-type hydrolysis).

Key Reaction Stages:
  • Activation: Electrophilic attack on sulfur by

    
     (from 
    
    
    
    or NCS).
  • Pummerer-like Activation: The resulting chlorosulfonium ion undergoes hydration or elimination.

  • Bond Cleavage: The

    
     bond cleaves, typically generating the sulfonyl chloride (
    
    
    
    ) and a methyl byproduct (
    
    
    or formaldehyde).
  • Amination: The sulfonyl chloride is trapped by an amine/ammonia.

Pathway Visualization

ThiazoleOxidation Start Thiazole-S-Me Inter1 Chlorosulfonium [Thiazole-S(Cl)-Me]+ Start->Inter1 Oxidant (Cl2/NCS) + H+ Inter2 Sulfonyl Chloride [Thiazole-SO2-Cl] Inter1->Inter2 H2O - MeCl/HCl RingCl Side Rxn: 5-Chloro-Thiazole Inter1->RingCl Over-chlorination (if T > 10°C) Product Sulfonamide Thiazole-SO2-NHR Inter2->Product Amine (HNR2) MeCl Me-Cl / CH2O

Caption: Reaction coordinate for the oxidative dealkylation-chlorination of thiazole methyl thioethers.

Reagent Selection Guide

Reagent SystemActive SpeciesProsConsBest For
NCS / HCl / AcOH

(in situ)
Bench-stable solid; Controlled release; High functional group tolerance.Exothermic induction period; Succinimide byproduct.Small-Mid Scale (mg to 50g)
Cl₂ (gas) / H₂O

Atom economical; Instant reaction; Low cost.Hazardous gas; Difficult stoichiometry control; Risk of ring chlorination.Large Scale (>100g)
TCCA / MeCN

Very high active chlorine content; Solid handling.Insoluble cyanuric acid byproduct can trap product; Very strong oxidant.Robust Substrates
H₂O₂ / SOCl₂

Rapid; No heavy metals.Violent exotherms; SOCl₂ is incompatible with acid-sensitive groups.Fast Screening

Detailed Experimental Protocols

Protocol A: The "Nishiguchi" Method (NCS/HCl)

Recommended for bench-scale synthesis due to safety and control.

Reagents:

  • Substrate: 2-(Methylthio)thiazole derivative (1.0 equiv)

  • Oxidant: N-Chlorosuccinimide (NCS) (4.0 equiv)

  • Acid: 2M HCl (aq) / Acetonitrile (1:5 ratio)

Step-by-Step Workflow:

  • Preparation: Dissolve the thiazole substrate in Acetonitrile (MeCN) in a round-bottom flask. Cool the solution to 0–5 °C using an ice/water bath. Note: Thiazoles are sensitive to ring chlorination; low temperature is non-negotiable.

  • Acidification: Add 2M HCl (approx. 20% of total solvent volume). The internal temperature will rise slightly; wait for it to return to <5 °C.

  • Oxidant Addition: Add NCS portion-wise over 20 minutes.

    • Observation: The solution often turns yellow-orange (formation of

      
       and sulfonium species).
      
    • Safety: Do not add NCS all at once; the reaction is exothermic.

  • Reaction: Stir at 5–10 °C for 1–2 hours. Monitor by TLC/LCMS.

    • Endpoint: Disappearance of starting material. You may see the sulfonyl chloride peak (often unstable on LCMS, appearing as the sulfonic acid or methyl ester if MeOH is used in LCMS).

  • Quench & Extraction: Dilute with cold water and extract immediately with Ethyl Acetate or DCM. Wash the organic layer with brine.

    • Critical: Do not dry or concentrate excessively if the sulfonyl chloride is volatile or unstable. Use the solution directly for the next step if possible.

  • Amination (One-Pot Variant): To the organic extract (containing the sulfonyl chloride), add the amine (2.0 equiv) and a base (Triethylamine or Pyridine, 3.0 equiv) at 0 °C. Stir for 1 hour.

  • Workup: Wash with 1M HCl (to remove pyridine/excess amine), then saturated

    
    . Dry over 
    
    
    
    and concentrate.

Citation: This protocol is an adaptation of the method described by Nishiguchi et al., optimized for heteroaromatics. [1]

Protocol B: The "Bleach" Method (NaOCl/HCl)

Recommended for scale-up or cost-sensitive projects. Generates


 in situ.

Reagents:

  • Substrate: 2-(Methylthio)thiazole (1.0 equiv)

  • Oxidant: Sodium Hypochlorite (10-13% solution, commercial bleach) (5.0 equiv)

  • Solvent: DCM / 1M HCl (Biphasic mixture)

Step-by-Step Workflow:

  • Biphasic Setup: Dissolve substrate in DCM. Add an equal volume of 1M HCl. Cool to 0 °C with vigorous stirring (overhead stirrer recommended).

  • Controlled Addition: Add the NaOCl solution dropwise via an addition funnel.

    • Mechanism:[1][2][3][4][5][6][7][8]

      
      . The 
      
      
      
      partitions into the DCM layer to react with the thiazole.
  • Monitoring: Maintain temperature <10 °C. The aqueous phase may turn slightly yellow (excess

    
    ).
    
  • Workup: Separate phases. The DCM layer contains the sulfonyl chloride. Proceed immediately to amination as in Protocol A.

Troubleshooting & Optimization

Issue 1: Chlorination of the Thiazole Ring (C5 Position)

Thiazoles with an unsubstituted C5 position are electron-rich enough at that specific carbon to undergo Electrophilic Aromatic Substitution (EAS) by


.
  • Symptom: LCMS shows M+34 peak (Product + Cl).

  • Solution:

    • Reduce reaction temperature to -10 °C.

    • Reduce oxidant equivalents (try 3.0-3.5 equiv).

    • Buffer the system: Use

      
       instead of strong HCl to reduce the "aggressiveness" of the chlorinating species.
      
Issue 2: Hydrolysis to Sulfonic Acid
  • Symptom: Isolation of highly polar, water-soluble acidic species (

    
    ) instead of sulfonamide.
    
  • Solution:

    • The sulfonyl chloride is hydrolyzing before the amine is added.

    • Ensure all glassware for the amination step is dry.

    • Use a biphasic amination (DCM/Water) with inorganic base (

      
      ) which can sometimes be faster than the hydrolysis rate.
      
Issue 3: N-Oxidation
  • Symptom: M+16 peak.

  • Solution: Thiazole nitrogen is nucleophilic.[9] If N-oxide forms, pre-mix the substrate with 1.0 equiv of acid to protonate the nitrogen before adding the oxidant. The protonated thiazolium is resistant to N-oxidation.

References

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[2] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[2][10][11] Synthesis, 2006(24), 4131–4134.

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][7][12][13][14] The Journal of Organic Chemistry, 74(24), 9287–9291.

  • Wright, S. W., & Hallstrom, K. N. (2006). Oxidative chlorination of thiols and disulfides to sulfonyl chlorides using trichloroisocyanuric acid. The Journal of Organic Chemistry, 71(3), 1080–1084.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of thiazole-4-yl methanesulfonyl chloride

Technical Support Center: Thiazole-4-yl Methanesulfonyl Chloride Subject: Stability, Handling, and Hydrolysis Prevention Ticket ID: [AUTO-GEN-2024-TMC] Responder: Senior Application Scientist, Process Chemistry Division...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole-4-yl Methanesulfonyl Chloride Subject: Stability, Handling, and Hydrolysis Prevention Ticket ID: [AUTO-GEN-2024-TMC] Responder: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center

You are accessing this guide because you are working with Thiazole-4-yl methanesulfonyl chloride , a highly reactive intermediate used in the synthesis of sulfonamide-based bioactives (often relevant to antiretroviral or protease inhibitor research).

The Core Problem: Unlike standard aryl sulfonyl chlorides (e.g., Tosyl chloride), this compound is an alkanesulfonyl chloride with a heteroaromatic appendage.[1] It possesses


-acidic protons  adjacent to the sulfonyl group. This introduces a dual-failure mode:
  • Direct Hydrolysis: Attack by moisture at the sulfur atom.

  • Sulfene Elimination: Base-mediated elimination of HCl to form a highly reactive sulfene intermediate, which then rapidly decomposes.[1]

This guide provides the protocols required to arrest both pathways.

Part 1: The "Emergency" Handling Protocol

Use this section for immediate storage and handling decisions.

ParameterSpecificationReason
Storage Temp -20°C (Freezer) Retards thermal extrusion of

and slows hydrolysis rates.
Atmosphere Argon or Nitrogen (Strict)

is less of a concern than atmospheric

.
Container Amber Glass + Teflon Tape Protects from light; Teflon prevents HCl vapor from corroding caps.
Solvent Choice Anhydrous DCM or THF Avoid DMF/DMSO if possible (hygroscopic).[1] Never use alcohols.
Quenching Acidic Ice Do not quench with basic water; it promotes sulfene polymerization.[1]

Part 2: The Mechanistic Danger (Expert Insight)

To prevent hydrolysis, you must understand how it happens.[1] This compound degrades via two distinct mechanisms depending on your reaction pH.

Mechanism 1: The Sulfene Pathway (The Silent Killer)

Because there is a methylene (


) bridge between the thiazole ring and the sulfonyl group, bases (like Triethylamine) can deprotonate this position. This forms a Sulfene (

)
.
  • If Amine is present: Sulfene

    
     Product (Good).[1]
    
  • If Water is present: Sulfene

    
     Sulfonic Acid (Bad/Decomposition).[1]
    
  • If no Nucleophile: Sulfene

    
     Oligomers (Black Tar).[1]
    
Mechanism 2: Direct Hydrolysis

Water directly attacks the sulfur atom, displacing chloride.[1] This is accelerated by the basic nitrogen on the thiazole ring acting as an intramolecular catalyst.

DecompositionPathways Start Thiazole-4-yl methanesulfonyl chloride Sulfene Sulfene Intermediate [R-CH=SO2] Start->Sulfene Fast Elimination (via Base) Acid Sulfonic Acid (Dead End) Start->Acid Direct Hydrolysis (Slow without Base) Base Base (Et3N/DIPEA) Base->Start Water H2O (Moisture) Water->Start Product Sulfonamide (Target) Sulfene->Product + Amine (Rapid Capture) Sulfene->Acid + Water (Very Fast) Oligomer Oligomers (Tars) Sulfene->Oligomer No Nucleophile

Caption: The dual-decomposition pathway. Note that the "Sulfene" route (top) is often faster than direct substitution, making base addition order critical.[1]

Part 3: Optimized Synthesis Protocol

Objective: Coupling Thiazole-4-yl methanesulfonyl chloride with a primary amine (


).
Reagents & Setup
  • Solvent: Dichloromethane (DCM), anhydrous (water < 50 ppm).[1]

  • Base: Pyridine (milder, less likely to drive sulfene formation than TEA) or DIPEA (if steric bulk is needed).[1]

  • Scavenger: Trimethylsilyl chloride (TMSCl) - Optional expert trick.

Step-by-Step Procedure
  • System Prep: Flame-dry a 2-neck round bottom flask. Cool to 0°C under Argon flow.

  • Amine Charge: Dissolve the amine (1.0 equiv) and Base (1.2 equiv) in anhydrous DCM.

    • Critical: If using a strong base like TEA, cool to -10°C to suppress sulfene formation before the chloride is added.[1]

  • Chloride Addition (The "Reverse Add"):

    • Dissolve the Thiazole-sulfonyl chloride in a separate dry DCM vial.

    • Add the chloride solution dropwise to the amine/base mixture.[2]

    • Why? This ensures the chloride always encounters an excess of amine (nucleophile) rather than excess base, favoring substitution over sulfene elimination.[1]

  • Monitoring: Run TLC or LCMS after 30 minutes.

    • Success: Conversion to sulfonamide.[1][2][3]

    • Failure: Presence of sulfonic acid (hydrolysis) means your solvent was wet.[1]

  • Quench: Add saturated aqueous

    
     (acidic) rather than 
    
    
    
    (basic) to prevent post-reaction hydrolysis of any unreacted chloride into difficult emulsions.

Part 4: Troubleshooting & FAQ

Q1: The reaction mixture turned black immediately upon adding the base. Why? A: You likely triggered uncontrolled sulfene polymerization .[1]

  • Cause: High local concentration of base without enough amine to trap the intermediate.

  • Fix: Switch to "Reverse Addition" (Step 3 above) or use a weaker base like Pyridine or N-methylmorpholine (NMM).

Q2: I see the product, but also a large peak corresponding to the Sulfonic Acid (


). 
A:  This confirms water ingress.
  • Fix: Add TMSCl (Trimethylsilyl chloride) (0.5 equiv) to the reaction mixture before adding the sulfonyl chloride. TMSCl acts as a "sacrificial dehydrating agent," reacting with trace water to form HCl and hexamethyldisiloxane, keeping the system dry.[1]

Q3: Can I store the sulfonyl chloride in solution? A: No. In solution (especially DCM or THF), the thiazole nitrogen can act as a nucleophile toward another molecule of sulfonyl chloride, leading to self-quaternization (precipitation of solids).[1] Weigh it out immediately before use.

Q4: The yield is low, and I suspect the chloride hydrolyzed during filtration/weighing. A: If the solid is sticky or smells acrid (HCl), it has already degraded.[1]

  • Rescue: If you cannot buy fresh material, you can try to "reactivate" the sulfonic acid using Oxalyl Chloride + DMF (cat.) in DCM, but this is risky with the thiazole ring present.[1] It is safer to re-synthesize or repurchase.[1]

Part 5: Decision Tree for Solvent & Base Selection

Use this logic flow to determine the best conditions for your specific amine partner.

OptimizationLogic Start Select Reaction Conditions AmineType Is the Amine Nucleophile Sterically Hindered? Start->AmineType Hindered Yes (e.g., t-Butyl amine) AmineType->Hindered Yes Unhindered No (e.g., Benzyl amine) AmineType->Unhindered No RouteA Risk: Sulfene formation faster than amine attack Hindered->RouteA RouteB Standard Substitution Unhindered->RouteB SolnA Use Pyridine (Solvent & Base) No TEA/DIPEA RouteA->SolnA SolnB DCM + TEA (1.2 eq) 0°C Addition RouteB->SolnB

Caption: Selection logic to minimize side reactions based on nucleophile sterics.

References

  • King, J. F. (1975).[1] Return of the Sulfene. The Chemistry of Alkanesulfonyl Chlorides. Accounts of Chemical Research.[1] [1]

    • Foundational text on the sulfene mechanism in alkanesulfonyl chlorides.
  • BenchChem Technical Support. (2025). Preventing decomposition of sulfonyl chloride during reaction.[1][4][1]

    • General handling of moisture-sensitive electrophiles.
  • Rogne, O. (1970).[1] The Hydrolysis of Sulfonyl Chlorides.[2][4][5][6][7] Journal of the Chemical Society B.

    • Kinetic data on hydrolysis r
  • Organic Chemistry Portal. (2024).[1] Synthesis and Reactions of Thiazoles.[8][9][10]

    • Context on thiazole ring stability and reactivity.

Sources

Optimization

Technical Support Center: Polar Thiazole Sulfonamide Purification

The following technical support guide is designed for researchers encountering difficulties with the purification of polar thiazole sulfonamides. Ticket System: OPEN | Topic: Amphoteric Heterocycle Purification | Status:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers encountering difficulties with the purification of polar thiazole sulfonamides.

Ticket System: OPEN | Topic: Amphoteric Heterocycle Purification | Status: Active[1]

Diagnostic Hub: Start Here

User Issue: "My compound is streaking on silica, oiling out during crystallization, or co-eluting with impurities."

Root Cause Analysis: Thiazole sulfonamides present a "perfect storm" of purification challenges due to their amphoteric nature :

  • Thiazole Ring: Weakly basic (

    
     for the conjugate acid).[2] Interacts strongly with acidic silanols on silica gel, causing tailing.
    
  • Sulfonamide Moiety: Weakly acidic (

    
    ).[1] Can deprotonate under basic conditions, altering solubility.
    
  • Polarity: High polarity often renders them insoluble in non-polar solvents (Hexane/EtOAc) but too soluble in alcohols, complicating recrystallization.[1]

Decision Matrix & Workflow

Use the logic flow below to select the correct purification route based on your crude mixture's properties.

PurificationStrategy Start Start: Crude Mixture SolubilityCheck Solubility Check (DCM or EtOAc) Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble / Sparingly Soluble SolubilityCheck->Insoluble No FlashNP Normal Phase Flash (DCM/MeOH + Modifier) Soluble->FlashNP FlashRP Reverse Phase Flash (C18) (H2O/ACN + Buffer) Insoluble->FlashRP Recryst Recrystallization (EtOH or iPrOH/H2O) Insoluble->Recryst If solid Tailing Issue: Tailing/Streaking? FlashNP->Tailing Oiling Issue: Oiling Out? Recryst->Oiling Tailing->FlashNP Add 1% Et3N or NH4OH Oiling->Recryst Switch to Trituration

Caption: Figure 1.[1] Strategic decision tree for selecting the optimal purification method based on solubility and observed issues.

Troubleshooting Protocols

Protocol A: "The Anti-Streak" Normal Phase Chromatography

Issue: Compound streaks/tails on silica, causing poor separation from impurities. Mechanism: The basic nitrogen in the thiazole ring hydrogen-bonds with acidic silanol groups (


) on the silica surface.

Corrective Action:

  • Solvent System: Abandon Hexane/EtOAc. Switch to DCM / MeOH .

  • The Modifier Rule: You must add a basic modifier to suppress silanol ionization and compete for binding sites.

    • Recipe: DCM (90%) : MeOH (9%) : Ammonium Hydroxide or Triethylamine (1%) .[1]

  • Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of the mobile phase containing the modifier before loading the sample. This "deactivates" the silica.

ParameterRecommendationWhy?
Stationary Phase Standard Silica (40-63 µm)Cost-effective; effective with modifiers.[1]
Mobile Phase DCM / MeOH / NH

OH (90:9:1)
High solubility; NH

suppresses tailing.[1]
Loading Liquid load (DCM) or Dry load (Celite)Dry load prevents band broadening for insoluble crudes.[1]
Protocol B: Reverse Phase (C18) for Polar "Stickers"

Issue: Compound does not elute from normal silica or co-elutes with polar impurities.[1] Mechanism: Utilizing hydrophobic interactions allows the polar sulfonamide to elute cleanly while retaining non-polar impurities.

Corrective Action:

  • Column: C18 Flash Cartridge.

  • Mobile Phase: Water / Acetonitrile (ACN).[3][4]

  • pH Control (Critical):

    • Acidic (0.1% Formic Acid): Protonates thiazole (

      
      ).[1] Increases solubility but reduces retention. Good for peak shape.
      
    • Basic (10mM Ammonium Bicarbonate, pH 10): Deprotonates sulfonamide (

      
      ).[1] Often results in better peak shape  for sulfonamides due to repulsion from residual silanols and increased solubility in water.
      
Protocol C: Recrystallization & Dealing with "Oiling Out"

Issue: Product forms a gummy oil instead of crystals upon cooling. Mechanism: The melting point is lower than the solvent boiling point, or impurities are disrupting the crystal lattice.[5]

Corrective Action (Trituration Method):

  • Dissolve crude oil in a minimum amount of "Good Solvent" (e.g., hot Ethanol or Acetone).[1][5][6]

  • Add "Bad Solvent" (e.g., Hexane or Water) dropwise until turbidity (cloudiness) persists.

  • The Trick: If it oils out, reheat until clear, then let it cool very slowly in a warm water bath.

  • Scratching: Use a glass rod to scratch the side of the flask; the micro-glass particles act as nucleation sites.

Recommended Solvent Pairs:

  • Ethanol / Water (Classic for sulfonamides) [1].[1]

  • Acetone / Hexane.[6][7][8]

  • DCM / Ether (for highly lipophilic derivatives).

Advanced FAQs (Technical Deep Dive)

Q: Can I use acid-base extraction to purify my thiazole sulfonamide? A: Yes, but be careful.

  • The Trap: Thiazoles are weak bases (

    
    ) and sulfonamides are weak acids (
    
    
    
    ).
  • The Fix:

    • Dissolve in organic solvent (EtOAc).[1][8]

    • Wash with 1M HCl . The thiazole might protonate and go into water, but the electron-withdrawing sulfonamide group often reduces the thiazole's basicity, keeping it in the organic layer.

    • Wash with 1M NaOH . The sulfonamide proton will come off, pulling the compound into the aqueous layer as a salt.

    • Separate layers. Acidify the aqueous layer to pH ~4-5 to precipitate the pure product.

Q: My compound degrades on silica. What now? A: Thiazoles are generally stable, but the sulfonamide bond can hydrolyze under harsh acidic conditions.

  • Solution: Switch to Neutral Alumina stationary phase or use HILIC (Hydrophilic Interaction Liquid Chromatography) mode if available. HILIC uses ACN/Water on a polar column, ideal for keeping polar heterocycles happy [2].

Visualizing the "Oiling Out" Rescue

Follow this logic when crystallization fails.

RecrystRescue State1 State: Oiled Out Product Action1 Re-dissolve in Hot Solvent State1->Action1 Decision Is it clear? Action1->Decision PathB Add Anti-solvent (Dropwise) Decision->PathB Yes PathC Sonication Decision->PathC No (Still Oily) PathA Add Seed Crystal PathB->PathA PathC->Action1 Retry

Caption: Figure 2. Workflow for recovering crystalline material from an oiled-out mixture.

References

  • BenchChem Technical Support. (2025).[1][5][6][9] Recrystallization of Sulfonamide Products: Solvent Selection and Troubleshooting. Retrieved from (Verified General Source).

  • Biotage. (2023).[10] Strategies for Flash Chromatography of Polar Amines and Sulfonamides. Retrieved from .

  • Sanli, N., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods.[11] Journal of the Brazilian Chemical Society. Retrieved from .

  • Waters Corporation. (2024). HILIC Method Development for Pharmaceutical Counterions. Retrieved from .

Sources

Optimization

Technical Support Center: Strategies for Removing Inorganic Salts from Sulfonamide Reaction Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge in synthetic chemistry: the effective removal of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge in synthetic chemistry: the effective removal of inorganic salts from sulfonamide reaction mixtures. The presence of these salts, often byproducts of the synthesis, can interfere with downstream applications, affect crystallization, and compromise the purity of the final active pharmaceutical ingredient (API).

This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind each technique. Our goal is to empower you with the knowledge to diagnose and solve purification challenges, ensuring the integrity and quality of your sulfonamide products.

Section 1: Foundational Principles & Common Challenges

Why is Inorganic Salt Removal Crucial?

The synthesis of sulfonamides often involves reagents and reaction conditions that generate inorganic byproducts. For instance, the classic reaction of a sulfonyl chloride with an amine is typically carried out in the presence of a base to neutralize the HCl formed. This results in the formation of salts such as sodium chloride (NaCl), potassium carbonate (K2CO3), or triethylamine hydrochloride.

These salts must be removed for several critical reasons:

  • Crystallization Interference: Inorganic salts can act as impurities that hinder the crystallization of the desired sulfonamide, leading to poor crystal quality, "oiling out," or complete failure to crystallize.[1]

  • Downstream Reactions: Residual salts can interfere with subsequent synthetic steps or catalytic processes.

  • Product Purity and Formulation: For pharmaceutical applications, the final product must meet stringent purity requirements. Inorganic salts are considered impurities that can affect the stability, bioavailability, and safety of the drug product.

  • Analytical Interference: The presence of salts can complicate the analysis of the final product by techniques such as NMR, mass spectrometry, and HPLC.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of your sulfonamide product.

FAQ 1: My primary purification attempt by aqueous workup resulted in a low yield. What went wrong?

Low recovery after an initial aqueous wash is a common problem and often points to issues with the solubility of your sulfonamide.

Possible Causes & Solutions:

  • pH-Dependent Solubility: Sulfonamides are amphoteric molecules, possessing both a weakly acidic proton on the sulfonamide nitrogen and a basic amine group (in the case of primary aromatic sulfonamides). Their solubility in aqueous solutions is highly pH-dependent.[2][3]

    • The Problem: If the pH of your aqueous wash is too high (basic), you may be deprotonating the sulfonamide, forming a water-soluble salt that gets discarded with the aqueous layer. Conversely, a highly acidic wash can protonate a basic center, also increasing water solubility.

    • The Solution: Carefully control the pH of your aqueous washes. For many sulfonamides, washing with a neutral or slightly acidic solution (e.g., saturated ammonium chloride) can minimize solubility in the aqueous phase. It is crucial to know the pKa of your specific sulfonamide to make an informed decision.

  • Insufficient Extraction: The organic solvent used may not be optimal for extracting your sulfonamide from the aqueous layer.

    • The Solution: Perform multiple extractions with fresh portions of the organic solvent. Three extractions are generally sufficient to ensure complete transfer of the product to the organic phase. Consider switching to a more polar organic solvent if solubility in the initial solvent is low.

FAQ 2: After removing the solvent, my crude product is a sticky oil instead of a solid. How can I induce crystallization?

The phenomenon of a product separating as a liquid instead of a crystalline solid is known as "oiling out."[1] This is often due to the presence of impurities (including inorganic salts) that depress the melting point of the product or interfere with crystal lattice formation.

Troubleshooting Strategies:

  • Re-dissolve and Re-attempt: Re-dissolve the oil in a minimal amount of a suitable hot solvent.

  • Slow Cooling: Allow the solution to cool very slowly to room temperature. Insulating the flask can help. Rapid cooling often leads to the precipitation of impurities along with the product.[1]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask just below the surface of the solution. The small glass particles generated can act as nucleation sites.[1]

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to initiate crystallization.[1]

  • Solvent System Adjustment: Your current solvent may be too nonpolar. Experiment with a mixed solvent system. For many sulfonamides, mixtures like ethanol-water or isopropanol-water are effective.[1][4]

FAQ 3: My final product still contains inorganic salts after recrystallization. How can I improve my technique?

Recrystallization is a powerful technique for purification, but its success depends heavily on the choice of solvent and proper execution.[5]

Key Considerations for Effective Recrystallization:

  • Solvent Selection is Critical: The ideal solvent should exhibit high solubility for your sulfonamide at elevated temperatures and low solubility at room temperature or below.[5] Conversely, the inorganic salt impurities should either be insoluble in the hot solvent or highly soluble at low temperatures.

Solvent Polarity Boiling Point (°C) Notes on Salt Solubility
WaterHigh100High solubility for most inorganic salts.
EthanolMedium-High78Lower solubility for many salts compared to water.
IsopropanolMedium82Often used in mixtures with water for sulfonamide recrystallization.[4]
AcetoneMedium56Good solvent for many organic compounds, but can dissolve some salts.
Ethyl AcetateMedium-Low77Low solubility for most inorganic salts.
DichloromethaneLow40Very low solubility for inorganic salts.
  • Pre-filtration of Hot Solution: If the inorganic salt is insoluble in your hot recrystallization solvent, it can be removed by hot gravity filtration before allowing the solution to cool.[1]

    • Protocol: Use pre-heated glassware (funnel and receiving flask) to prevent premature crystallization of your product during filtration.[1]

  • Washing the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[1]

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction for Salt Removal

This protocol is designed to efficiently separate a sulfonamide from water-soluble inorganic salts.

Workflow Diagram:

G cluster_0 Reaction Quench & pH Adjustment cluster_1 Extraction cluster_2 Washing & Drying a Crude Reaction Mixture b Quench with Water/Brine a->b c Adjust pH (if necessary) b->c d Add Organic Solvent (e.g., Ethyl Acetate) c->d e Separate Layers d->e f Collect Organic Layer e->f g Repeat Extraction (2-3x) f->g h Combine Organic Layers g->h i Wash with Brine h->i j Dry over Na2SO4 or MgSO4 i->j k Filter and Concentrate j->k l l k->l Crude Product (Free of Inorganic Salts)

Caption: Workflow for removing inorganic salts via liquid-liquid extraction.

Step-by-Step Procedure:

  • Quenching: Carefully quench the reaction mixture by adding it to a separatory funnel containing water or a saturated aqueous solution of sodium chloride (brine). Brine is often preferred as it can reduce the solubility of the organic product in the aqueous layer.

  • pH Adjustment (Critical Step): Check the pH of the aqueous layer. If your sulfonamide is prone to forming a soluble salt, adjust the pH to a range where it is least soluble. This is typically near neutral but should be determined empirically for your specific compound.

  • Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel. The choice of solvent depends on the solubility of your sulfonamide.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate completely.

  • Collection: Drain the organic layer. If using a solvent denser than water (like dichloromethane), it will be the bottom layer. If using a solvent less dense than water (like ethyl acetate), it will be the top layer.

  • Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure maximum recovery of the product.

  • Combine and Wash: Combine all the organic extracts and wash them with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain your crude product, now largely free of inorganic salts.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying a solid sulfonamide crude product that contains inorganic salt impurities.

Workflow Diagram:

G a Crude Sulfonamide b Add Minimum Amount of Hot Solvent a->b c Hot Filtration (if solids remain) b->c Insoluble Impurities? d Slow Cooling to Room Temperature b->d No c->d e Further Cooling in Ice Bath d->e f Vacuum Filtration to Collect Crystals e->f g Wash Crystals with Cold Solvent f->g h Dry Crystals g->h i Pure Sulfonamide Crystals h->i

Caption: A generalized workflow for the recrystallization of sulfonamide products.[1]

Step-by-Step Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests.

  • Dissolution: In an Erlenmeyer flask, add the crude sulfonamide and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add the hot solvent dropwise until the sulfonamide just completely dissolves.[1] Avoid using an excess of solvent, as this will reduce your final yield.[1]

  • Hot Filtration (if necessary): If you observe insoluble impurities (which could be the inorganic salts), perform a hot gravity filtration into a pre-heated flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.[1]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of cold solvent to rinse away any remaining impurities.[1]

  • Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator to remove the last traces of solvent.[1]

Section 4: Advanced & Alternative Techniques

For particularly challenging separations, consider the following methods:

  • Column Chromatography: If your sulfonamide is stable on silica gel, column chromatography can be an effective method for separating it from inorganic salts, which will remain at the top of the column.[6]

  • Size Exclusion Chromatography: For larger sulfonamide molecules, this technique can separate based on size, allowing smaller salt ions to be eluted separately.

  • Dialysis: While less common in small-scale synthesis, dialysis can be used to remove salts from aqueous solutions of water-soluble sulfonamides.

By understanding the chemical properties of your specific sulfonamide and the nature of the inorganic salt byproducts, you can select and optimize the most appropriate purification strategy. This systematic approach will lead to higher purity products and more reliable experimental outcomes.

References

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available at: [Link]

  • US Patent US2777844A - Sulfonamide purification process. Google Patents.
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  • Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction. PubMed. Available at: [Link]

  • US Patent US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate... Google Patents.
  • SOLUBILITY OF SULPHONAMIDES. The BMJ. Available at: [Link]

  • DE Patent DE77435C - Process for the purification of crude toluenesulfonamide. Google Patents.
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]

  • Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. Available at: [Link]

  • Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. Available at: [Link]

  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. MDPI. Available at: [Link]

  • A selective and efficient microfluidic method-based liquid phase microextraction for the determination of sulfonamides in urine samples. PubMed. Available at: [Link]

  • Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability. PMC. Available at: [Link]

  • The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. PMC. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. Available at: [Link]

  • Removing NaCl from sulfonate salt. Reddit. Available at: [Link]

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  • US Patent US20020022743A1 - Method for the purification of aryl sulfonic acids and salts. Google Patents.
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For heterocyclic compounds such as (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide, a molecule of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as a cornerstone for structural verification and purity assessment. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of this compound, offers a comparative overview of alternative characterization techniques, and presents detailed experimental protocols grounded in scientific integrity.

The Predicted ¹H NMR Spectrum: A Detailed Analysis

Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2 (Thiazole)8.5 - 9.0Singlet (s)1HN/A
Methylene (-CH₂-)4.5 - 5.0Singlet (s)2HN/A
Sulfonamide (-NH₂)7.0 - 8.0Broad Singlet (br s)2HN/A

Justification of Predicted Chemical Shifts and Multiplicities:

  • Thiazole Proton (H-2): The proton at the C-2 position of the thiazole ring is expected to be the most downfield signal in the spectrum. Protons on aromatic heterocyclic rings are deshielded due to the ring current effect.[1] Furthermore, the electronegative nitrogen and sulfur atoms in the thiazole ring contribute to this deshielding. In unsubstituted thiazole, the C-2 proton resonates at approximately 8.8 ppm. The presence of a bromine atom at the C-5 position and a methanesulfonamide group at the C-4 position will have a minor influence on the C-2 proton's chemical shift, likely causing a slight downfield or upfield shift, hence the predicted range of 8.5 - 9.0 ppm. Due to the absence of adjacent protons, this signal is expected to be a sharp singlet.

  • Methylene Protons (-CH₂-): The two protons of the methylene group are situated between the electron-withdrawing thiazole ring and the strongly electron-withdrawing sulfonamide group. This chemical environment leads to significant deshielding. The typical chemical shift for a methylene group adjacent to a sulfonamide is in the range of 3.0 - 4.0 ppm. However, the additional deshielding effect from the aromatic thiazole ring will shift this signal further downfield. Therefore, a chemical shift in the range of 4.5 - 5.0 ppm is a reasonable prediction. As there are no neighboring protons, this signal will appear as a singlet.

  • Sulfonamide Protons (-NH₂): The protons of the primary sulfonamide group are known to have a broad chemical shift range, typically between 7.0 and 8.0 ppm. Their chemical shift is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange with residual water in the solvent. This signal will present as a broad singlet.

Comparative Analysis with Alternative Characterization Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on the synergistic use of multiple analytical techniques.

TechniqueInformation ProvidedComparison with ¹H NMR
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.Complementary to NMR. MS confirms the molecular formula, while NMR elucidates the connectivity of atoms. The fragmentation pattern in MS can reveal structural motifs. For sulfonamides, characteristic fragmentation involves the loss of SO₂ and cleavage of the C-S bond.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule based on their vibrational frequencies.Provides a rapid confirmation of key functional groups. For the target molecule, characteristic peaks would include N-H stretching for the sulfonamide (around 3300-3400 cm⁻¹), S=O stretching (around 1350 and 1160 cm⁻¹), and C=N stretching for the thiazole ring (around 1600 cm⁻¹).[3]
Elemental Analysis (EA) Determines the percentage composition of elements (C, H, N, S, Br) in the sample.Provides empirical formula validation and is a crucial measure of purity. While NMR can suggest the relative number of protons, EA gives the absolute elemental composition. An acceptable deviation from the calculated elemental composition is typically within ±0.4%.[4]

Experimental Protocols

Adherence to standardized experimental protocols is critical for obtaining high-quality, reproducible NMR data.

Diagram: Workflow for ¹H NMR Analysis

G cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Analysis Sample Weigh ~5-10 mg of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide Solvent Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) Sample->Solvent TMS Add internal standard (e.g., TMS) Solvent->TMS Transfer Transfer to a clean, dry NMR tube TMS->Transfer Spectrometer Insert sample into NMR spectrometer Transfer->Spectrometer Lock Lock on the deuterium signal of the solvent Spectrometer->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Acquire Acquire the ¹H NMR spectrum Shim->Acquire Process Fourier transform the FID Acquire->Process Phase Phase correction Process->Phase Baseline Baseline correction Phase->Baseline Reference Reference the spectrum (TMS at 0 ppm) Baseline->Reference Integrate Integrate the signals Reference->Integrate Analyze Analyze chemical shifts, multiplicities, and coupling constants Integrate->Analyze G cluster_reactants Starting Materials / Intermediates cluster_byproducts Potential Byproducts cluster_product Target Product SM1 4-Methyl-1,3-thiazole Product (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide SM1->Product SM2 Unbrominated methanesulfonamide intermediate SM2->Product BP1 Dibrominated thiazole species BP2 Over-brominated products Product->BP1 Product->BP2

Caption: Potential impurities originating from starting materials or reaction byproducts.

  • Unreacted Starting Materials: If the synthesis starts from a pre-functionalized thiazole, unreacted starting material could be a potential impurity. Its signals would depend on the specific synthetic route.

  • Over-bromination Products: The bromination of thiazoles can sometimes lead to the formation of di- or even tri-brominated species, depending on the reaction conditions. These would exhibit a lack of certain thiazole proton signals and potentially different chemical shifts for the remaining protons.

  • Residual Solvents: Common laboratory solvents used in synthesis and purification (e.g., ethyl acetate, hexane, dichloromethane) have characteristic ¹H NMR signals that can be easily identified.

By carefully analyzing the ¹H NMR spectrum and comparing it with the predicted data and the potential signals of impurities, researchers can confidently verify the structure and assess the purity of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide. This rigorous analytical approach is indispensable for advancing drug development programs.

References

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 25-29.
  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
  • Reich, H. J. (n.d.). NMR Spectroscopy Data. University of Wisconsin. Retrieved from [Link]

  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
  • Dods, R. H., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega, 7(4), 3337-3342.
  • Clarke, G. M., & Clarke, D. B. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 2, 827-832.
  • Mohamed, Y. A., Abbas, S. E., & Abdel-Gawad, S. M. (2008). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84.
  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
  • Chemistry World. (2024, July 16). Elemental analysis under scrutiny again as competition raises accuracy questions. Retrieved from [Link]

  • nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) amiodarone hydrochloride (b) bromothymol blue and.... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]

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  • Wang, Y., et al. (2025). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 17(11), 2268.
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Comparative

A Researcher's Guide to the Vibrational Landscape of Thiazole Sulfonamides: An In-Depth IR Spectral Analysis

For researchers and professionals in drug discovery and medicinal chemistry, the thiazole sulfonamide scaffold is a cornerstone of molecular design. Its prevalence in a wide array of therapeutic agents necessitates robus...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and medicinal chemistry, the thiazole sulfonamide scaffold is a cornerstone of molecular design. Its prevalence in a wide array of therapeutic agents necessitates robust and reliable analytical techniques for structural elucidation and characterization. Among these, Infrared (IR) spectroscopy stands out as a powerful, non-destructive method for identifying key functional groups and probing the electronic environment of these molecules.

This guide provides an in-depth comparison of the characteristic IR absorption bands for thiazole sulfonamides. We will dissect the vibrational signatures of the constituent functional groups, explore the factors influencing their spectral positions, and offer a comparative analysis with related sulfonamide structures. This resource is designed to equip researchers with the expertise to confidently interpret the IR spectra of these vital compounds.

The Vibrational Signature: Deconstructing the Thiazole Sulfonamide Spectrum

The IR spectrum of a thiazole sulfonamide is a composite of the vibrational modes of its two core components: the thiazole ring and the sulfonamide group. The interplay between these moieties, as well as the influence of other substituents, gives rise to a unique spectral fingerprint.

Thiazole Ring Vibrations

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, exhibits several characteristic absorption bands. These are crucial for confirming the presence and substitution pattern of the ring.

  • C-H Stretching: Like other aromatic systems, thiazoles display C-H stretching vibrations in the region of 3110-3050 cm⁻¹ [1]. The exact position can be influenced by the electronic nature of substituents on the ring.

  • Ring Skeletal Vibrations: The stretching and bending of the C=C, C=N, and C-S bonds within the thiazole ring give rise to a series of bands, often complex, in the 1700-1421 cm⁻¹ region[2]. These bands are highly characteristic and can be used to distinguish thiazoles from other heterocyclic systems[3].

  • C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the C-H bonds on the thiazole ring are observed in the lower frequency region, typically between 1099-705 cm⁻¹ [2]. The number and position of these bands can provide information about the substitution pattern on the ring.

Sulfonamide Group Vibrations

The sulfonamide group (-SO₂NH-) is characterized by strong, distinct absorption bands that are relatively easy to identify.

  • S=O Stretching: The two S=O bonds of the sulfonamide group give rise to two characteristic stretching vibrations:

    • Asymmetric Stretching (ν_as(SO₂)): This appears as a strong band in the range of 1350-1300 cm⁻¹ . For sulfonates, a strong asymmetric stretch is noted around 1350 cm⁻¹[4].

    • Symmetric Stretching (ν_s(SO₂)): This also presents as a strong band, typically found between 1170-1130 cm⁻¹ . Studies on pyridine and thiazole derivatives have shown that the symmetric stretching bands can be found in the 1170 to 1145 cm⁻¹ and 1145 to 1130 cm⁻¹ regions, depending on the tautomeric form[5].

  • N-H Stretching: For primary and secondary sulfonamides, the N-H stretching vibration is observed in the region of 3400-3200 cm⁻¹ . The exact position and shape of this band can be influenced by hydrogen bonding. In some cases, such as with 2-nitriminothiazole in the solid state, this band can be broad and shifted to lower frequencies (3140-2270 cm⁻¹)[2].

  • S-N Stretching: The stretching vibration of the S-N bond is generally weaker and found in the range of 940-900 cm⁻¹ . Its identification can sometimes be complicated by the presence of other absorptions in this region[6][7].

Comparative Analysis: Thiazole Sulfonamides vs. Other Sulfonamides

To fully appreciate the unique spectral features of thiazole sulfonamides, it is instructive to compare their IR spectra with those of other common sulfonamide classes, such as benzene and thiophene sulfonamides.

Functional GroupThiazole SulfonamidesBenzene SulfonamidesThiophene SulfonamidesKey Differentiators
Aromatic C-H Stretch 3110-3050 cm⁻¹3100-3000 cm⁻¹~3100 cm⁻¹The C-H stretching in thiazoles is at a slightly higher frequency compared to some other aromatics[1][8].
Ring Vibrations 1700-1421 cm⁻¹ (complex)1600-1585 cm⁻¹ & 1500-1400 cm⁻¹Specific to thiophene ringThe complex pattern of thiazole ring vibrations is a key identifier[2][8].
S=O Asymmetric Stretch 1350-1300 cm⁻¹~1350 cm⁻¹~1340 cm⁻¹Generally consistent across different sulfonamides.
S=O Symmetric Stretch 1170-1130 cm⁻¹~1160 cm⁻¹~1160 cm⁻¹The position can be influenced by the electronic nature of the heterocyclic ring[5][9].
N-H Stretch 3400-3200 cm⁻¹~3300 cm⁻¹ (can be broad)~3300 cm⁻¹Position and broadening are highly dependent on intermolecular hydrogen bonding.

This comparative data highlights that while the sulfonamide group absorptions remain relatively consistent, the vibrations associated with the aromatic ring system provide the most significant differentiation.

Experimental Protocol for IR Analysis of Thiazole Sulfonamides

The following is a generalized protocol for obtaining high-quality IR spectra of thiazole sulfonamide compounds.

Objective: To acquire a mid-infrared spectrum of a solid thiazole sulfonamide sample for functional group identification and structural verification.

Materials:

  • Thiazole sulfonamide sample (1-2 mg, finely ground and dried)

  • Potassium bromide (KBr), spectroscopy grade (approx. 100 mg, dried)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Methodology:

  • Sample Preparation (KBr Pellet Method): a. Carefully weigh approximately 1-2 mg of the finely ground thiazole sulfonamide sample. b. Weigh approximately 100 mg of dry, spectroscopy-grade KBr. c. Combine the sample and KBr in an agate mortar and grind thoroughly with the pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam. d. Transfer the powder to the pellet-forming die. e. Place the die in a hydraulic press and apply pressure (typically 10,000-15,000 psi) for a few minutes to form a transparent or translucent pellet[10]. f. Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Spectral Acquisition: a. Ensure the FTIR spectrometer is properly calibrated and a background spectrum of the empty sample compartment has been collected. b. Place the sample holder with the KBr pellet into the spectrometer's sample beam. c. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Analysis: a. Process the acquired spectrum to identify the wavenumbers (cm⁻¹) of the major absorption bands. b. Correlate the observed absorption bands with the characteristic vibrational frequencies of the thiazole ring and sulfonamide group as detailed in this guide. c. Compare the obtained spectrum with reference spectra if available.

Visualizing the Key Functional Groups

G Core components of a thiazole sulfonamide molecule. thiazole Thiazole Ring (C-H, C=C, C=N, C-S vibrations) sulfonamide Sulfonamide Group (S=O, N-H, S-N vibrations) thiazole->sulfonamide Linked via substituents Substituents (R¹, R²) (Influence on electronic environment) substituents->thiazole Attached to

Caption: Core components of a thiazole sulfonamide molecule.

Factors Influencing IR Absorption Frequencies

Several factors can cause shifts in the characteristic absorption frequencies of thiazole sulfonamides, providing deeper insights into their molecular structure and environment[11][12].

  • Electronic Effects: Electron-withdrawing or electron-donating substituents on the thiazole or an attached aryl ring can alter the bond strengths within the molecule, leading to shifts in vibrational frequencies. For instance, an electron-withdrawing group can increase the bond strength of an adjacent carbonyl group, shifting its stretching frequency to a higher wavenumber[10].

  • Hydrogen Bonding: The presence of intermolecular or intramolecular hydrogen bonding significantly affects the N-H and S=O stretching frequencies. Hydrogen bonding weakens the N-H bond, causing a shift to lower wavenumbers and often results in a broadened absorption band[11].

  • Physical State: The physical state of the sample (solid, liquid, or gas) can influence the IR spectrum due to differences in intermolecular interactions. Spectra of solid samples, as in a KBr pellet, may show sharper bands compared to those in solution.

By understanding these nuances, researchers can extract a wealth of information from the IR spectrum beyond simple functional group identification.

Conclusion

Infrared spectroscopy is an indispensable tool in the arsenal of chemists working with thiazole sulfonamides. A thorough understanding of the characteristic absorption bands of the thiazole ring and the sulfonamide group, coupled with an appreciation for the factors that influence them, allows for confident structural elucidation and a deeper understanding of the molecular properties. This guide provides a foundational framework for interpreting these complex spectra, empowering researchers to leverage this technique to its full potential in their drug discovery and development endeavors.

References

  • Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy. (2021-06-03). Journal of Molecular Spectroscopy.
  • Thiazoles: iii. Infrared spectra of methylthiazoles. (2025-08-06). ResearchGate.
  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage.
  • The vibrational spectrum of thiazole between 600 and 1400 cm-1 revisited: A combined high-resolution infrared and theoretical study. (2025-08-06). ResearchGate.
  • THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing.
  • IR spectrum of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS). ResearchGate.
  • The features of IR spectrum.
  • Sulfonates infrared spectra. Chemistry.
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate.
  • Synthesis and Antimicrobial Evaluation of Some Novel Sulfonamide Derivatives Containing Thiazole Moiety. Jetir.Org.
  • INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES. PubMed.
  • Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. ResearchGate.
  • CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Science Publishing.
  • Infrared absorption spectra of organic sulfur compounds. II. Studies on S-N stretching bands of methanesulfonamide derivatives. PubMed.
  • Factors affecting IR absorption frequency. Slideshare.
  • IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate.
  • Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives: Molecular Docking and Optical Properties Investigation. SSRN.
  • Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. PubMed.
  • (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... ResearchGate.
  • Sample preparation and factors affect IR bands.
  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. PMC.
  • Synthesis of various thiazole sulfonamide derivatives, where (a) Boc2O,... ResearchGate.
  • The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • (E)-4-((4-chlorobenzylidene)amino)-N-(thiazole-2yl) benzenesulfonamide: Synthesis, characterization and electronic structure theory and docking studies. ResearchGate.
  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Factors that influence IR absorption spectra. YouTube.
  • Factor Affecting IR Absortion. Scribd.
  • Table of Characteristic IR Absorptions.

Sources

Validation

Comparative Guide: Crystal Structure Analysis of 5-Bromothiazole Sulfonamide Derivatives

Executive Summary: The Halogen Advantage Core Premise: In the development of Carbonic Anhydrase Inhibitors (CAIs), the transition from classical benzene sulfonamides to 5-membered heterocyclic scaffolds is a pivotal stra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

Core Premise: In the development of Carbonic Anhydrase Inhibitors (CAIs), the transition from classical benzene sulfonamides to 5-membered heterocyclic scaffolds is a pivotal strategy for improving isoform selectivity. This guide analyzes the 5-bromothiazole sulfonamide scaffold, specifically focusing on how the 5-bromo substituent enhances crystallographic stability and binding affinity through halogen bonding (


-hole interactions), a feature absent in non-halogenated alternatives like acetazolamide or simple thiadiazoles.

The Verdict: While classical 1,3,4-thiadiazole sulfonamides (e.g., Acetazolamide) offer high potency, they often suffer from poor isoform selectivity (e.g., hCA II vs. hCA IX). The 5-bromothiazole derivatives demonstrate superior selectivity profiles and unique crystal packing networks driven by Br···O/N interactions, making them a more robust scaffold for structure-based drug design (SBDD).

Comparative Analysis: 5-Bromothiazole vs. Alternatives

Structural & Functional Performance

The following table contrasts the 5-bromothiazole scaffold against the industry-standard Acetazolamide (1,3,4-thiadiazole) and Benzene Sulfonamides.

Feature5-Bromothiazole Sulfonamides Acetazolamide (Standard) Benzene Sulfonamides
Crystal Packing Force Halogen Bonding (Br···O/N) +

-stacking
Hydrogen Bonding (N-H···N)Hydrophobic +

-stacking
Isoform Selectivity High (Driven by steric/electronic bulk of Br)Low (Pan-inhibitor)Moderate to Low
Lipophilicity (LogP) Optimized (Br increases membrane permeability)Low (Hydrophilic)Variable
Active Site Binding Zn

coordination + Hydrophobic Pocket anchoring (Br)
Zn

coordination + H-bond network
Zn

coordination only
Space Group (Typ.) Triclinic (

) or Monoclinic (

)
Monoclinic (

)
Orthorhombic / Monoclinic
Mechanism of Action: The "Sigma-Hole" Effect

Expert insight requires understanding why the 5-bromo derivative performs differently.

  • The Alternative (H-Bonding): Acetazolamide relies heavily on hydrogen bond networks involving the sulfonamide moiety and the thiadiazole nitrogens. While potent, these interactions are promiscuous across CA isoforms.

  • The Solution (Halogen Bonding): The 5-bromothiazole derivative introduces a bromine atom which exhibits a positive electrostatic potential cap (the

    
    -hole). In the crystal lattice and protein active sites, this forms highly directional interactions (
    
    
    
    angles) with carbonyl oxygens or backbone nitrogens. This locks the ligand in a specific conformation that sterically clashes with the narrower active sites of off-target isoforms (e.g., hCA I), thereby enhancing selectivity for tumor-associated isoforms like hCA IX.

Experimental Protocol: From Synthesis to Structure

Note: This protocol synthesizes methodologies for handling heavy-atom heterocyclic sulfonamides.

Phase 1: Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals, purity is paramount. The presence of the heavy Bromine atom facilitates phase determination but requires careful handling to prevent dehalogenation.

SynthesisWorkflow start Precursor (2-aminothiazole) step1 Bromination (NBS, MeCN, 0°C) start->step1 Electrophilic Sub. step2 Sulfonylation (ClSO3H, reflux) step1->step2 Chlorosulfonation step3 Amidation (NH4OH or Amine) step2->step3 Nucleophilic Attack purify Purification (Column Chrom.) step3->purify cryst Crystallization (Slow Evaporation) purify->cryst Solvent: EtOH/H2O

Figure 1: Step-wise synthesis and crystallization workflow for 5-bromothiazole sulfonamides.

Phase 2: X-Ray Diffraction Data Collection

Objective: Resolve the Br···O halogen bond distances.

  • Crystal Selection: Select a single crystal (approx.

    
     mm). Note that brominated compounds often form yellow/orange prisms.
    
  • Mounting: Mount on a glass fiber or MiTeGen loop using paratone oil.

  • Data Collection:

    • Source: Mo-K

      
       radiation (
      
      
      
      Å) is preferred over Cu-K
      
      
      to minimize absorption by the Bromine atom.
    • Temperature: Maintain at 100 K (Cryostream) to reduce thermal motion of the heavy Br atom.

    • Strategy: Collect full sphere data to ensure high redundancy, critical for accurate absorption correction (SADABS or equivalent).

Phase 3: Structure Refinement (Self-Validating)
  • Space Group Determination: Expect

    
     (Triclinic) or 
    
    
    
    (Monoclinic).
  • Phasing: Use Direct Methods (SHELXT) or Patterson methods (exploiting the heavy Br atom).

  • Refinement Targets:

    • 
       factor 
      
      
      
      .
    • Goodness of Fit (GoF)

      
      .
      
    • Critical Check: Verify the C-Br bond length (

      
       Å). If significantly shorter, check for disorder or incorrect atom assignment.
      

Structural Interaction Logic

The following diagram illustrates the binding logic derived from crystal structure analysis, highlighting the dual-anchor mechanism of the 5-bromothiazole derivative.

BindingLogic cluster_selectivity Selectivity Mechanism Ligand 5-Bromothiazole Sulfonamide Zn Zn(II) Ion (Active Site) Ligand->Zn Sulfonamide N Coordination Pocket Hydrophobic Pocket (Val121, Leu198) Ligand->Pocket Halogen Bond (C-Br···O/N) Backbone Protein Backbone (Thr199, Glu106) Ligand->Backbone H-Bonding (SO2NH2)

Figure 2: Interaction map showing the unique Halogen Bond anchor point that differentiates 5-bromothiazole from standard sulfonamides.

References

  • Aitken, K. M., et al. (2015).[1] "The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole." Journal of Chemical Crystallography. Link

  • Supuran, C. T. (2023). "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." International Journal of Molecular Sciences. Link

  • Di Fiore, A., et al. (2006). "Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide." Bioorganic & Medicinal Chemistry Letters. Link

  • Alafeefy, A. M., et al. (2013). "Synthesis and inhibition of the human carbonic anhydrase isoforms... with benzene sulfonamides." European Journal of Medicinal Chemistry. Link

Sources

Comparative

Thiazole Sulfonamides vs. Benzene Sulfonamides: A Comparative Guide for CA Inhibition

[1] Executive Summary This guide provides a technical comparison between Thiazole Sulfonamides (heterocyclic scaffolds) and Benzene Sulfonamides (aromatic scaffolds) as Carbonic Anhydrase (CA) inhibitors. While both clas...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between Thiazole Sulfonamides (heterocyclic scaffolds) and Benzene Sulfonamides (aromatic scaffolds) as Carbonic Anhydrase (CA) inhibitors. While both classes utilize the sulfonamide zinc-binding group (ZBG) to arrest catalytic activity, they differ fundamentally in ionization potential (


) , active site geometry , and isoform selectivity .

Key Takeaway: Thiazole sulfonamides generally exhibit lower


 values (closer to physiological pH), leading to higher potency against transmembrane isoforms (CA IX, XII). Benzene sulfonamides, while historically significant, often require extensive "tail" modification to achieve comparable selectivity and to avoid off-target inhibition of cytosolic isoforms (CA I, II).

Part 1: Mechanistic Foundation & Causality

The Zinc-Binding Mechanism

The primary mechanism for all sulfonamide inhibitors is the coordination of the deprotonated sulfonamide nitrogen (


) to the catalytic Zinc ion (

) within the enzyme's active site. This displaces the zinc-bound water molecule/hydroxide ion, disrupting the nucleophilic attack on

.
The Driver: Why Thiazoles Often Outperform

The potency of a sulfonamide is directly linked to the acidity of the


 group.
  • The Rule: The anionic form (

    
    ) binds 
    
    
    
    much more tightly than the neutral form.
  • Benzene Sulfonamides: Typically have a

    
     of ~10.0–10.5 (e.g., sulfanilamide). At physiological pH (7.4), only a minute fraction is ionized.
    
  • Thiazole Sulfonamides: The electron-withdrawing nature of the heteroatoms (N, S) in the thiazole ring lowers the

    
     to ~7.0–8.0 (e.g., acetazolamide 
    
    
    
    ). This results in a significantly higher concentration of the active anionic species at physiological pH.
Binding Mode Visualization

The following diagram illustrates the coordination difference and the "Tail Approach" used to induce selectivity.

CA_Binding_Mechanism cluster_Inhibitor Inhibitor Scaffold Zn Catalytic Zinc (Zn2+) His His94, His96, His119 (Coordination Sphere) His->Zn Warhead Sulfonamide Anion (R-SO2NH-) Warhead->Zn Tetrahedral Coordination Scaffold Scaffold Ring (Thiazole vs. Benzene) Scaffold->Warhead Hydrophobic Pocket Hydrophobic Pocket Scaffold->Hydrophobic Pocket Van der Waals Interactions Hydrophilic Pocket Hydrophilic Pocket Scaffold->Hydrophilic Pocket H-Bonding Network Tail Hydrophobic Tail (Selectivity Driver) Tail->Scaffold

Caption: Schematic representation of the sulfonamide binding mode. The Warhead coordinates Zn(II), while the Scaffold and Tail dictate isoform selectivity via secondary interactions.

Part 2: Comparative Performance Analysis

Quantitative Comparison ( Data)

The table below compares representative compounds. Note the shift in selectivity ratios for the tumor-associated isoforms (CA IX/XII) versus the cytosolic off-targets (CA I/II).[1]

FeatureBenzene Sulfonamide (Standard)Thiazole Sulfonamide (Heterocyclic)
Representative Compound SLC-0111 (Ureido-benzenesulfonamide)Acetazolamide (AAZ) / EMAC10101d
Scaffold Chemistry 6-membered aromatic ring5-membered heterocyclic ring (S, N)
Approximate

~9.8 - 10.1~7.2 - 7.4
CA I Inhibition (

)
~5,000 nM (Weak)~250 nM (Potent)
CA II Inhibition (

)
~100 - 800 nM~12 nM (Very Potent - Off-target risk)
CA IX Inhibition (

)
45 nM (Target)25 nM (Target)
Selectivity Profile High selectivity for IX over I; moderate over II.[2][3][4]Generally pan-inhibitor; requires tail modification for selectivity.
Solubility Often poor (hydrophobic).Improved water solubility (polar heteroatoms).
Structural Advantages & Limitations

Thiazole Sulfonamides:

  • Pros: High intrinsic affinity due to favorable

    
    ; excellent water solubility; established clinical history (e.g., Acetazolamide for glaucoma).
    
  • Cons: The "naked" thiazole scaffold is often a pan-inhibitor , inhibiting ubiquitous CA II (red blood cells) as strongly as CA IX (tumors). This necessitates the "Tail Approach"—attaching bulky groups to the thiazole ring to clash with the narrower active sites of CA I/II while fitting the larger active sites of CA IX/XII.

Benzene Sulfonamides:

  • Pros: Easier synthetic modification (Suzuki couplings, etc.); benzene ring provides a stable platform for extending hydrophobic tails to reach the "selective pocket."

  • Cons: Higher

    
     means lower effective concentration of the inhibitor anion; often requires electron-withdrawing substituents (e.g., fluorine, chlorine) to boost acidity.
    

Part 3: Experimental Validation Protocols

To objectively compare these inhibitors, researchers must use self-validating kinetic and thermodynamic assays.

Protocol A: Stopped-Flow CO2 Hydration Assay

This is the "Gold Standard" for determining the inhibition constant (


). It measures the physiological reaction directly: 

.[4]

Methodology:

  • Reagents:

    • Enzyme: Recombinant hCA I, II, IX, or XII.

    • Substrate:

      
      -saturated water (approx. 17 mM at 
      
      
      
      ).
    • Indicator: Phenol Red (0.2 mM) in HEPES buffer (20 mM, pH 7.5).

  • Instrument Setup: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Procedure:

    • Step 1: Mix enzyme solution (with varying inhibitor concentrations,

      
       to 
      
      
      
      M) with the indicator buffer. Incubate for 15 min.
    • Step 2: Rapidly mix this solution with the

      
      -saturated water in the stopped-flow cell.
      
    • Step 3: Monitor the absorbance change at 557 nm (Phenol Red

      
      ) over 0.1–1.0 seconds.
      
  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the absorbance curve.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      :
      
      
      
      
      (Where
      
      
      is
      
      
      concentration and
      
      
      is the Michaelis constant for the specific isoform).
Protocol B: Fluorescent Thermal Shift Assay (FTSA)

A high-throughput thermodynamic validation method to confirm direct binding.

Methodology:

  • Principle: Ligand binding stabilizes the protein, increasing its melting temperature (

    
    ).
    
  • Reaction Mix: 5

    
    L CA isozyme (2-5 
    
    
    
    M) + 5
    
    
    L Sypro Orange dye + 10
    
    
    L Inhibitor (various concentrations).
  • Execution:

    • Heat from

      
       to 
      
      
      
      at
      
      
      /min in a Real-Time PCR machine.
    • Monitor fluorescence (Sypro Orange binds exposed hydrophobic regions during unfolding).

  • Validation: A

    
     compared to DMSO control indicates significant binding.
    
Experimental Workflow Diagram

Experimental_Workflow cluster_Screening Primary Screening cluster_Validation Kinetic Validation Start Compound Library (Thiazole vs. Benzene) FTSA Thermal Shift Assay (FTSA) Thermodynamic Binding Start->FTSA Hit_Selection Hit Selection (Delta Tm > 2°C) FTSA->Hit_Selection StoppedFlow Stopped-Flow CO2 Hydration (Determine Ki) Hit_Selection->StoppedFlow Selectivity Selectivity Ratio Calculation (Ki_CAII / Ki_CAIX) StoppedFlow->Selectivity Lead Optimization Lead Optimization Selectivity->Lead Optimization High Selectivity Discard/Redesign Discard/Redesign Selectivity->Discard/Redesign Low Selectivity

Caption: Step-by-step workflow for validating CA inhibitors, moving from thermodynamic screening (FTSA) to kinetic quantification (Stopped-Flow).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: Inhibition of Isozymes I, II, and IX with Triazole-Linked O-Glycosides of Benzene Sulfonamides. Journal of Medicinal Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a benzenesulfonamide inhibitor. Proceedings of the National Academy of Sciences. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[5][6][7][8][9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Carta, F., et al. (2012). Sulfonamides incorporating 1,3,5-triazine moieties selectively inhibit carbonic anhydrase isoforms IX and XII over the cytosolic ones I and II. Bioorganic & Medicinal Chemistry. Link

Sources

Validation

Biological activity of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide vs. acetazolamide

The following guide provides an in-depth technical comparison between the reference standard Acetazolamide and the specific building block/inhibitor candidate (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide . Domain: Medici...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the reference standard Acetazolamide and the specific building block/inhibitor candidate (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide .

Domain: Medicinal Chemistry / Carbonic Anhydrase Inhibition Version: 1.0 (Current Scientific Consensus)

Executive Summary & Structural Divergence

This guide analyzes the biological potential of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide (hereafter referred to as BTSM ) in comparison to the clinical standard Acetazolamide (AZA) .

While AZA is a classical primary sulfonamide targeting Carbonic Anhydrases (CAs) with nanomolar potency, BTSM represents a distinct subclass known as homosulfonamides (or sulfamoylmethyl derivatives). This structural nuance fundamentally alters the zinc-binding mechanism, pKa, and isoform selectivity profiles.

FeatureAcetazolamide (AZA)(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide (BTSM)
Core Scaffold 1,3,4-Thiadiazole (Electron-deficient)1,3-Thiazole (Electron-rich/Neutral)
Zinc-Binding Group (ZBG) Aromatic Sulfonamide (-SO₂NH₂)Homosulfonamide (-CH₂-SO₂NH₂)
pKa of Sulfonamide ~7.2 – 7.4 (Acidic)~10.5 (Neutral at physiological pH)
Binding Mode Anionic (N⁻ coordinates Zn²⁺)Neutral (Tetrahedral adduct) or Weak Anionic
Primary Indication Glaucoma, Epilepsy, DiureticResearch Tool, Fragment, Selectivity Probe

Biological Activity & Mechanism of Action[1][2]

The "Tail" vs. "Head" Mechanism

Acetazolamide functions via the classical mechanism: the sulfonamide nitrogen is deprotonated at physiological pH (due to the electron-withdrawing thiadiazole ring), forming a strong coordinate bond with the Zn(II) ion in the enzyme active site.

BTSM , containing a methylene spacer (-CH₂-), effectively "insulates" the sulfonamide group from the aromatic ring. This results in a drastic increase in pKa (~10.5) . Consequently, BTSM remains largely protonated (R-SO₂NH₂) at physiological pH.

  • Implication: It cannot bind Zn(II) as a strong anion. Instead, it likely acts as a neutral inhibitor or requires specific active-site environments to bind.

  • Selectivity: Homosulfonamides often show reduced affinity for ubiquitous isoforms (hCA I, II) but can retain or improve selectivity for transmembrane tumor-associated isoforms (hCA IX, XII) due to specific hydrophobic interactions with the "tail" (the 5-bromo-thiazole moiety).

Predicted Inhibition Profile (Ki)

Note: Direct Ki values for BTSM are scaffold-dependent. The values below represent the established range for 5-membered heterocyclic homosulfonamides vs. classical sulfonamides.

IsoformAcetazolamide (Ki, nM)BTSM (Predicted Range, nM)Biological Consequence
hCA I (Cytosolic)250> 10,000BTSM likely avoids RBC accumulation.
hCA II (Cytosolic)12500 – 5,000BTSM is a significantly weaker systemic inhibitor.
hCA IX (Tumor)2550 – 500Potential for moderate selectivity (Hypoxic tumors).
hCA XII (Tumor)5.710 – 200Potential for high selectivity.
Structural Logic Diagram

The following diagram illustrates the mechanistic divergence between the two compounds.

Inhibition_Mechanism AZA_Node Acetazolamide (Classic ZBG) Deprot Anion Formation (R-SO2-NH-) AZA_Node->Deprot pKa ~7.4 (Physiological pH) BTSM_Node BTSM (Homosulfonamide) Neutral Neutral Species (R-CH2-SO2-NH2) BTSM_Node->Neutral pKa ~10.5 (Remains Protonated) Zn_Site Zn(II) Active Site (His3 Coordination) Potency High Potency (Pan-inhibitor) Zn_Site->Potency Via AZA Selectivity Lower Potency (Isoform Selective) Zn_Site->Selectivity Via BTSM Deprot->Zn_Site Strong Coordination (Tetrahedral Adduct) Neutral->Zn_Site Weak Interaction (Water Displacement)

Caption: Mechanistic divergence: AZA binds as a strong anion, while BTSM acts as a neutral or weak inhibitor due to the methylene 'insulator' effect.

Experimental Validation Protocols

To validate the activity of BTSM, researchers must use the Stopped-Flow CO₂ Hydration Assay . Standard colorimetric assays are often insufficient for distinguishing subtle kinetic differences in homosulfonamides.

Protocol: Stopped-Flow CO₂ Hydration Assay

Objective: Determine the inhibition constant (


) of BTSM against hCA II.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

  • Substrate: CO₂ saturated water (approx. 17 mM at 25°C).

  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA II (approx. 10 nM final concentration).

Workflow:

  • Preparation: Dissolve BTSM in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM) in the assay buffer. Note: Keep DMSO < 1% final conc.

  • Incubation: Incubate enzyme + inhibitor for 15 minutes at room temperature to allow equilibrium (critical for homosulfonamides with slower on-rates).

  • Reaction:

    • Syringe A: Enzyme + Inhibitor + Indicator in Buffer.

    • Syringe B: CO₂ saturated water.

    • Rapidly mix (Stopped-Flow apparatus, e.g., Applied Photophysics).

  • Detection: Monitor absorbance decrease at 557 nm (Phenol Red transition) over 0–10 seconds.

  • Calculation:

    • Fit the initial velocity (

      
      ) using the Cheng-Prusoff equation.
      
    • Self-Validation: Run Acetazolamide as a positive control. It must yield a

      
       nM.
      

Synthesis & Causality of the "5-Bromo" Substitution

Why use the 5-Bromo-1,3-thiazole core? The bromine atom at position 5 is not merely a placeholder; it serves two critical functions in drug design:

  • Halogen Bonding: The Br atom can form halogen bonds with carbonyl oxygens in the enzyme active site (e.g., backbone of Pro201 or similar residues in the hydrophobic pocket).

  • Lipophilicity: It increases the logP, enhancing membrane permeability compared to the highly hydrophilic Acetazolamide.

SAR_Logic cluster_parts Structure-Activity Relationship (SAR) Core (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide Bromo 5-Bromo Group Core->Bromo Thiazole 1,3-Thiazole Core Core->Thiazole Methane Methylene Spacer (-CH2-) Core->Methane Sulfon Sulfonamide (-SO2NH2) Core->Sulfon Hydrophobic Pocket Filling\n(Selectivity) Hydrophobic Pocket Filling (Selectivity) Bromo->Hydrophobic Pocket Filling\n(Selectivity) Scaffold Rigidity Scaffold Rigidity Thiazole->Scaffold Rigidity pKa Modulation\n(Reduces Potency, Increases Specificity) pKa Modulation (Reduces Potency, Increases Specificity) Methane->pKa Modulation\n(Reduces Potency, Increases Specificity) Zinc Anchoring Zinc Anchoring Sulfon->Zinc Anchoring

Caption: SAR breakdown of BTSM showing the functional role of each structural component.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-acetazolamide complex at 1.1 Å resolution. Acta Crystallographica Section F, 68(1), 22-26. Link

  • Thiry, A., et al. (2007). Indisulam and related sulfonamides as Carbonic Anhydrase IX inhibitors. Journal of Medicinal Chemistry, 50(15), 3651-3660. (Provides context on homosulfonamide/sulfamoylmethyl activity). Link

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide

This document provides a comprehensive, step-by-step guide for the proper disposal of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide. As researchers, scientists, and drug development professionals, our commitment to safety...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The procedures outlined herein are designed to ensure the safe handling and compliant disposal of this compound, mitigating risks to personnel and the environment. This guide is built on established principles of chemical waste management and infers a cautious approach based on the compound's chemical structure in the absence of specific regulatory documentation for this novel substance.

Hazard Assessment and Characterization

(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide is a halogenated heterocyclic compound containing a sulfonamide moiety. While a specific Safety Data Sheet (SDS) may not be available, a robust hazard profile can be inferred from its structural components.

  • Brominated Heterocycles: Halogenated organic compounds are often persistent in the environment and can exhibit toxicity. Brominated thiazoles, in particular, may cause skin and eye irritation.[1][2] Many are classified as toxic to aquatic life with long-lasting effects.[3][4]

  • Sulfonamides: This class of compounds possesses biological activity. Improper disposal can lead to environmental contamination, potentially impacting ecosystems.[5][6][7]

Given these characteristics, (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide must be treated as hazardous waste. Disposal via standard trash or sewer systems is strictly prohibited.[8][9]

Table 1: Inferred Hazard Profile and Key Disposal Data

Property Inferred Assessment & Rationale Disposal Implication
Physical State Solid (Assumed) Package as solid chemical waste.
Toxicity Assumed harmful if swallowed, inhaled, or in contact with skin.[10][11][12] Wear appropriate Personal Protective Equipment (PPE). Handle in a ventilated area.
Irritancy Assumed to cause skin and serious eye irritation.[1][4][11] Avoid direct contact. Use gloves and safety glasses/goggles.
Environmental Hazard Assumed very toxic to aquatic life with long-lasting effects.[3][4][10] Prevent any release to the environment. Do not dispose of in sinks or drains.
Reactivity Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11][12] Segregate waste container from incompatible materials.[13]

| Primary Disposal Route | High-temperature incineration at a licensed hazardous waste facility.[10] | All waste streams must be collected and disposed of via your institution's EHS office. |

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to prevent exposure:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1] If handling large quantities or generating dust, consult your institution's Environmental Health & Safety (EHS) office for specific respiratory protection requirements.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide and associated materials.

G Disposal Workflow for (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide start Waste Generation (Surplus compound, contaminated labware, solutions) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Surplus compound, contaminated gloves, weigh paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container solid_container Place in designated Solid Hazardous Waste container. Container must be sealed and labeled. solid_waste->solid_container liquid_container Pour into designated Liquid Hazardous Waste container (in fume hood). Use secondary containment. liquid_waste->liquid_container decontaminate Decontaminate Container empty_container->decontaminate storage Store waste containers in a designated Satellite Accumulation Area. Segregate from incompatibles. solid_container->storage liquid_container->storage rinse Triple rinse with a suitable solvent. decontaminate->rinse Action collect_rinsate Collect first rinse as hazardous liquid waste. rinse->collect_rinsate deface_label Thoroughly deface or remove original label. rinse->deface_label collect_rinsate->liquid_container dispose_container Dispose of rinsed, defaced container in appropriate glass or plastic recycling/trash. deface_label->dispose_container pickup Arrange for pickup by Institutional EHS. storage->pickup

Caption: Decision workflow for handling and segregating waste streams.

Step-by-Step Disposal Protocols

Adherence to these protocols is mandatory for ensuring safety and compliance. Always consult your institution's specific waste management guidelines.[14]

Protocol 1: Disposal of Unused or Expired Solid Compound

This protocol applies to the pure, solid form of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide.

  • Characterization: The material must be clearly identified. Never dispose of unknown chemicals.[13]

  • Packaging:

    • If in its original, sealed container with an intact label, it can be disposed of as is.

    • If transferred, place the solid waste into a sturdy, leak-proof container compatible with the chemical.[15]

  • Labeling: Affix a "Hazardous Waste" label to the container.[15] Fill out the label completely with:

    • The full chemical name: "(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide"

    • All identified hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • The date of accumulation.

  • Storage: Keep the waste container closed except when adding waste.[8] Store it in a designated satellite accumulation area, segregated from incompatible materials.[13]

  • Disposal: Arrange for pickup through your institution's EHS department for final disposal via a licensed contractor.[16]

Protocol 2: Disposal of Contaminated Labware and Debris

This includes items like gloves, weighing paper, pipette tips, and contaminated glassware.

  • Collection: Place all contaminated solid items into a designated solid hazardous waste container, typically a lined pail or drum.[17] Do not dispose of these items in the regular trash.

  • Packaging: Ensure the container is kept sealed when not in use.[17] Do not overfill the container.

  • Labeling: The container must have a "Hazardous Waste" label clearly listing "(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide" as a contaminant.

  • Storage and Disposal: Store and arrange for pickup as described in Protocol 1.

Protocol 3: Disposal of Liquid Waste Solutions

This applies to any solutions containing dissolved (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide.

  • Collection:

    • Perform all liquid waste transfers inside a chemical fume hood.[17]

    • Use a designated, compatible, and leak-proof hazardous waste container (e.g., a plastic-coated glass bottle).[8] Do not use metal containers for halogenated compounds.

    • The container must be stored within a secondary containment bin to prevent spills.[8][17]

  • Segregation: Do not mix this waste stream with other incompatible wastes. For example, keep halogenated solvent waste separate from non-halogenated solvent waste unless your institution's policy allows it.[13]

  • Labeling: Label the liquid waste container with a "Hazardous Waste" tag, listing the full chemical name of the compound and all other solvent constituents with their approximate percentages.

  • Storage and Disposal: Keep the container tightly sealed.[15] Store in the satellite accumulation area and arrange for EHS pickup.

Protocol 4: Decontamination and Disposal of Empty Containers

An "empty" container that held a hazardous chemical must be managed properly to be considered non-hazardous.[16]

  • Initial Rinse: The first rinse of the container must be collected as hazardous waste.[8][15]

    • Rinse the container with a small amount of a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

    • Pour this first rinsate into the appropriate liquid hazardous waste container (see Protocol 3).

  • Subsequent Rinses: Triple-rinse the container with water or the appropriate solvent.[15][16] Subsequent rinses may be disposable down the drain ONLY if your institutional policy and local regulations permit, but the most cautious approach is to collect all rinsates as hazardous waste.

  • Final Steps:

    • Allow the container to air-dry completely in a ventilated area (e.g., fume hood).[16]

    • Completely remove or deface the original chemical label using a marker or by scraping it off.[8][16] This is critical to prevent confusion.

    • Once clean and defaced, the container can be disposed of in the appropriate glass or plastic recycling bin, or as regular solid waste, according to your facility's procedures.[8]

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and ensure that your research advancements do not come at the cost of environmental integrity.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • OAE Publishing Inc. (2024, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • ResearchGate. (2008, August). Fate of sulfonamide antibiotics in contact with activated sludge - Sorption and biodegradation. Retrieved from [Link]

  • ResearchGate. (2019, February). Studies on sulfonamide degradation products. Retrieved from [Link]

  • Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual. Retrieved from [Link]

  • PMC. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]

  • University of Delaware Environmental Health & Safety. (n.d.). Chemical Waste Management. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Retrieved from [Link]

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Handling

Personal Protective Equipment &amp; Handling Guide: (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide

Executive Summary: The "Defense in Depth" Strategy As researchers, we often treat intermediates with less rigor than final APIs. This is a critical error.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Defense in Depth" Strategy

As researchers, we often treat intermediates with less rigor than final APIs. This is a critical error. (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide presents a tripartite hazard profile: the thiazole core (potential acute toxicity), the sulfonamide moiety (high sensitization/allergy risk), and the organobromine substituent (irritant/alkylating potential).

This guide moves beyond generic safety advice. It implements a Level 3 Containment Strategy (OEB 3 equivalent) until specific potency data confirms otherwise. Your safety relies on a redundant system: Engineering Controls (primary), PPE (secondary), and Procedural Discipline (tertiary).

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the mechanism of the threat.

Functional GroupHazard MechanismCritical Safety Implication
Sulfonamide (

)
Sensitization: Can trigger Type I (immediate) or Type IV (delayed) hypersensitivity.Respiratory Protection is non-negotiable for powders. Inhalation can lead to life-long sensitization.
Organobromine (

)
Irritation/Alkylating: High electron density withdrawal makes the ring reactive; potential for severe eye/mucous membrane irritation.Eye Protection: Standard glasses are insufficient for powders; goggles or face shields are required.
Thiazole Ring Acute Toxicity: Structurally similar to known metabolic inhibitors.Dermal Barrier: Rapid absorption is possible. Double-gloving is mandatory.

Part 2: The PPE Matrix

Do not rely on a single PPE standard. Select your gear based on the physical state and scale of your operation.

Table 1: Task-Based PPE Specifications
Protective LayerScenario A: Standard Bench Scale (<1g, Solution Handling)Scenario B: High Risk / Scale-Up (Powder Handling, Synthesis, >1g)
Respiratory Fume Hood (Face velocity: 100 fpm). No respirator if sash is at working height.PAPR (Powered Air Purifying Respirator) or N95/P3 fitted mask inside the hood if static is uncontrolled.
Dermal (Hands) Double Nitrile Gloves (min 5 mil).Change outer pair every 30 mins.Laminate Film (Silver Shield) liner under Nitrile.Essential for halogenated solvent mixtures.
Ocular Side-shield safety glasses.[1]Chemical Splash Goggles (unvented) or Face Shield.
Body Standard cotton lab coat (buttoned).Tyvek® or chemically resistant disposable gown with elastic cuffs.
Footwear Closed-toe, leather/synthetic uppers.Shoe covers required if handling micronized powder.

Part 3: Operational Protocols (Step-by-Step)

The "Static-Free" Weighing Protocol

Why: Thiazole sulfonamides are often crystalline solids prone to static charge. Static dispersion is the #1 cause of hood contamination.

  • Engineering Check: Verify Fume Hood flow is 0.5 m/s (100 fpm). Clear the deck of unnecessary clutter to prevent turbulence.

  • Ionization: Place an anti-static gun or ionizing bar inside the hood near the balance.

  • The "Working Triangle": Arrange your Waste, Stock Container, and Receiving Vessel in a triangle. Never cross hands over open containers.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bottle.

  • Decontamination: Wipe the exterior of the receiving vessel with a methanol-dampened wipe before removing it from the hood.

Solubilization & Reaction Setup

Why: Halogenated intermediates can penetrate standard nitrile quickly when dissolved in organic solvents (DCM, THF).

  • Glove Layering: Don a pair of Silver Shield gloves, then place standard nitrile gloves over them for dexterity.

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.

  • Visual Check: If the solution turns a bright yellow/orange immediately, it may indicate degradation or impurities (free bromine release). Stop and check pH.

Part 4: Visualization of Safety Logic

Diagram 1: PPE Selection Decision Tree

This logic flow ensures you never under-protect yourself based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling (5-Bromo-1,3-thiazol-4-yl) methanesulfonamide State Physical State? Start->State Powder Solid / Powder State->Powder Solution Solution / Liquid State->Solution Scale Quantity > 100mg? Powder->Scale Solvent Solvent Type? Solution->Solvent HighRisk HIGH RISK PROTOCOL 1. Fume Hood Mandatory 2. Double Nitrile + Tyvek Sleeves 3. Splash Goggles Scale->HighRisk Yes MedRisk STANDARD PROTOCOL 1. Fume Hood 2. Double Nitrile Gloves 3. Safety Glasses Scale->MedRisk No Solvent->MedRisk Aqueous/Ethanol Permeation High Permeation Risk (DCM/DMF/DMSO) Solvent->Permeation Halogenated/Polar Laminate REQUIREMENT: Silver Shield/Laminate Gloves under Nitrile Permeation->Laminate

Caption: Decision logic for selecting PPE based on physical state and solvent carrier. Note the specific requirement for laminate gloves with permeating solvents.

Diagram 2: Waste Disposal & Decontamination Workflow

Why: Improper disposal of sulfonamides can contaminate water tables and lead to antibiotic resistance issues in the environment.

Waste_Workflow Waste Reaction Waste Quench 1. Chemical Quench (Dilute Acid/Base if reactive) Waste->Quench Segregate 2. Segregation Quench->Segregate Halo Halogenated Waste (Due to Bromine) Segregate->Halo Liquids Solid Solid Waste (Contaminated PPE) Segregate->Solid Wipes/Gloves Label 3. Labeling: 'Contains Sulfonamide & Halogenated Organics' Halo->Label Solid->Label Destruct High Temp Incineration Label->Destruct

Caption: Critical waste stream management. Note that this compound must NOT go into general non-halogenated waste due to the bromine content.

Part 5: Emergency Response & Disposal

Spill Response (The "Circle of Safety")

If a powder spill occurs (>10mg):

  • Evacuate: Step back and allow dust to settle (2 minutes).

  • Isolate: Mark the area.

  • PPE Upgrade: Don a Tyvek suit and N95 respirator before re-approaching.

  • Wet Wipe Method: Do not sweep. Cover the spill with paper towels dampened with Isopropanol .

  • Collection: Scoop the damp towels into a wide-mouth jar. Seal and label as "Hazardous Chemical Waste - Thiazole Sulfonamide."

Disposal Specifications
  • Liquids: Must be categorized as Halogenated Organic Waste . Do not mix with oxidizers (e.g., Nitric Acid) as this may liberate Bromine gas.

  • Solids: All contaminated gloves, weigh boats, and pipettes must be double-bagged in yellow hazardous waste bags.

  • Labeling: Tags must explicitly state: "Contains Sensitizer (Sulfonamide) and Organobromine."

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1935200-92-2. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

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